molecular formula C9H7BrN2O2S B2672534 Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2057406-22-9

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Katalognummer: B2672534
CAS-Nummer: 2057406-22-9
Molekulargewicht: 287.13
InChI-Schlüssel: RXAYRUHRFBLEBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a high-value chemical scaffold designed for advanced drug discovery and medicinal chemistry research. The benzo[d]thiazole core is a privileged structure in medicinal chemistry, present in numerous compounds with documented pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties . The presence of three distinct functional groups—a bromo substituent, an ester, and a 2-amino group on the heterocycle—makes this compound an exceptionally versatile and multifunctional building block . Researchers can leverage these sites for sequential and selective derivatization, for instance, using palladium-catalyzed cross-coupling reactions at the bromo position, hydrolysis or transesterification of the carboxylate, and functionalization of the amino group, to rapidly generate diverse libraries for structure-activity relationship (SAR) studies . This exploration of chemical space is crucial for optimizing ligand interactions with biological targets and developing novel therapeutic agents . As such, this compound is ideally suited for projects aimed at synthesizing new heterocyclic compounds with potential applications as antibacterial, antifungal, and anticancer agents . It is offered For Research Use Only and is intended for use by qualified laboratory professionals.

Eigenschaften

IUPAC Name

methyl 2-amino-4-bromo-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYRUHRFBLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed exploration of the synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The guide will elucidate a plausible and efficient synthetic route, delve into the underlying reaction mechanism, and provide detailed experimental protocols. The content is structured to offer not just a series of steps, but a thorough understanding of the chemical principles and strategic considerations involved in the synthesis.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitution pattern of methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, featuring an amino group, a bromine atom, and a methyl ester, presents a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of potential therapeutic agents. This guide will focus on a robust and well-established method for the construction of the 2-aminobenzothiazole ring system, tailored to the synthesis of this specific target molecule.

Proposed Synthesis Route: Electrophilic Cyclization of a Substituted Aniline

The most direct and efficient pathway to methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate involves the reaction of an appropriately substituted aniline with a thiocyanate source in the presence of a halogen. This method, a variation of the Hugerschoff reaction, is widely employed for the synthesis of 2-aminobenzothiazoles.[1][2] The key starting material for this synthesis is methyl 3-amino-4-bromobenzoate.

The overall synthetic transformation is depicted below:

Synthesis_Route start Methyl 3-amino-4-bromobenzoate reagents + KSCN, Br2 in Acetic Acid product Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate reagents->product

Figure 1: Proposed synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate.

Reaction Mechanism

The formation of the 2-aminobenzothiazole ring proceeds through a well-understood electrophilic aromatic substitution and subsequent intramolecular cyclization mechanism. The key steps are outlined below:

  • In Situ Formation of the Electrophilic Thiocyanating Agent: In the presence of a halogen such as bromine, thiocyanate salts like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) are oxidized to form a highly reactive electrophilic thiocyanating species.[3] This is often represented as thiocyanogen, (SCN)₂, or thiocyanogen bromide, BrSCN.

  • Electrophilic Attack: The electron-rich aromatic ring of the starting aniline, methyl 3-amino-4-bromobenzoate, acts as a nucleophile and attacks the electrophilic sulfur atom of the thiocyanating agent. The powerful activating and ortho-directing effect of the amino group directs the thiocyanation to the position ortho to it.

  • Intramolecular Cyclization: The resulting aryl thiocyanate intermediate undergoes a rapid intramolecular nucleophilic attack by the lone pair of electrons on the amino group onto the carbon atom of the thiocyanate moiety.

  • Tautomerization: The initial cyclization product is an iminobenzothiazoline derivative, which then tautomerizes to the more stable aromatic 2-aminobenzothiazole system to yield the final product.

A detailed mechanistic pathway is illustrated in the following diagram:

Reaction_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2 & 3: Electrophilic Attack & Cyclization cluster_2 Step 4: Tautomerization KSCN KSCN BrSCN BrSCN (Thiocyanogen bromide) KSCN->BrSCN + Br2 Br2 KBr KBr Aniline Methyl 3-amino-4-bromobenzoate Intermediate1 Aryl thiocyanate intermediate Aniline->Intermediate1 + BrSCN Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular cyclization Final_Product Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate Intermediate2->Final_Product Tautomerization

Figure 2: Detailed mechanism for the formation of the 2-aminobenzothiazole ring.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, adapted from general procedures for 2-aminobenzothiazole synthesis.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 3-amino-4-bromobenzoate230.06102.30 g
Potassium thiocyanate (KSCN)97.18403.89 g
Bromine (Br₂)159.81201.02 mL (3.20 g)
Glacial Acetic Acid--~50 mL
25% Aqueous Ammonia Solution--As needed
Water--As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl 3-amino-4-bromobenzoate (2.30 g, 10 mmol) and glacial acetic acid (30 mL). Stir the mixture until the aniline derivative is completely dissolved.

  • In a separate beaker, dissolve potassium thiocyanate (3.89 g, 40 mmol) in glacial acetic acid (20 mL). Add this solution to the reaction flask.

  • Cool the reaction mixture to 10 °C in an ice-water bath.

  • Prepare a solution of bromine (1.02 mL, 20 mmol) in a small amount of glacial acetic acid (~5 mL). Add this bromine solution dropwise to the cooled and stirred reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 15 °C. The solution will turn into a yellow or orange suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (~100 g).

  • Neutralize the mixture to a pH of approximately 8 by the slow addition of 25% aqueous ammonia solution. This should be done in a fume hood with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven.

  • For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Trustworthiness and Self-Validating Systems

The described protocol incorporates several self-validating checks to ensure the successful synthesis of the target compound.

  • Reaction Monitoring: The use of TLC allows for the real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

  • pH Control: The neutralization step is critical. The precipitation of the product upon basification confirms the formation of the amine-containing product, which is soluble in the acidic reaction medium as its ammonium salt.

  • Purification and Characterization: Recrystallization provides a straightforward method for obtaining a purified product. The purity and identity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate.

Conclusion

The synthesis of methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate can be reliably achieved through the electrophilic cyclization of methyl 3-amino-4-bromobenzoate. This method is efficient, proceeds under relatively mild conditions, and utilizes readily available reagents. The detailed mechanistic understanding and the robust experimental protocol provided in this guide offer researchers a solid foundation for the preparation of this valuable synthetic intermediate. The versatility of the 2-aminobenzothiazole scaffold ensures that the title compound will continue to be a molecule of significant interest in the pursuit of novel therapeutic agents.

References

  • MDPI. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Available at: [Link]

  • PMC. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

  • ACS Publications. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega. Available at: [Link]

  • PMC. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Available at: [Link]

  • IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Available at: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PubMed. A straightforward synthesis of 2-aminobenzothiazoles from Herz compounds. Available at: [Link]

  • ResearchGate. Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.... Available at: [Link]

  • PMC. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

  • ResearchGate. (PDF) AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. Available at: [Link]

  • PMC. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • PMC. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

  • PMC - NIH. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 4. Available at: [Link]

  • Google Patents. EP0130224B1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Der Pharma Chemica. Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Available at: [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the benzothiazole scaffold is of significant interest due to its wide range of biological activities. Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate represents a key intermediate in the synthesis of more complex bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the structure of such molecules. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, based on established principles of NMR spectroscopy and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel chemical entities.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The structure and proposed numbering scheme for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate are presented below.

Caption: Molecular structure and atom numbering for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is anticipated to display distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The predicted chemical shifts are influenced by the electronic effects of the various substituents on the benzothiazole core.

The aromatic region is expected to feature two doublets for H-5 and H-6. The bromine atom at C-4 is an ortho, para-directing deactivator, while the amino group at C-2 is a strong activator. The methyl ester at C-7 is a meta-directing deactivator. These competing electronic effects will influence the precise chemical shifts of the aromatic protons.

The amine (NH₂) protons are expected to appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The methyl (OCH₃) protons of the ester group will present as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~7.8 - 8.0d~8.0 - 8.5Deshielded due to the anisotropic effect of the adjacent carbonyl group of the ester.
H-5~7.4 - 7.6d~8.0 - 8.5Shielded relative to H-6 due to its greater distance from the electron-withdrawing ester group.
NH₂~5.5 - 6.5br s-Broad signal due to quadrupole broadening and chemical exchange. Position is solvent-dependent.
OCH₃~3.8 - 4.0s-Typical chemical shift for a methyl ester.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The spectrum is expected to show signals for all 10 unique carbon atoms. The chemical shifts are predicted based on the known effects of substituents on the benzothiazole ring system.

The carbonyl carbon of the methyl ester will be the most downfield signal. The quaternary carbons of the benzothiazole ring will appear in the aromatic region, with their specific shifts influenced by the attached heteroatoms and substituents. The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~165 - 168Typical chemical shift for a carbonyl carbon in an ester.
C-2 (C-NH₂)~160 - 165Downfield shift due to attachment to two nitrogen atoms.
C-7a~148 - 152Quaternary carbon in the thiazole-fused ring system.
C-3a~130 - 135Quaternary carbon at the fusion of the benzene and thiazole rings.
C-7~128 - 132Aromatic carbon attached to the electron-withdrawing ester group.
C-6~125 - 128Aromatic CH carbon.
C-5~120 - 124Aromatic CH carbon.
C-4 (C-Br)~115 - 120Carbon attached to bromine, shows a characteristic upfield shift compared to an unsubstituted carbon.
OCH₃~52 - 55Typical chemical shift for a methyl ester carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, the following experimental procedure is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer solution to a clean, dry NMR tube dissolve->transfer h1_acq ¹H NMR Acquisition: - Spectral Width: 0-12 ppm - Number of Scans: 16-64 - Relaxation Delay: 1-2 s transfer->h1_acq c13_acq ¹³C NMR Acquisition: - Spectral Width: 0-200 ppm - Proton Decoupling - Number of Scans: 1024-4096 - Relaxation Delay: 2-5 s h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Referencing: - ¹H: TMS at 0 ppm or residual solvent peak - ¹³C: Solvent peak baseline->ref

Crystal structure and X-ray diffraction data of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, with a focus on the crystallographic analysis that is crucial for understanding its three-dimensional structure and potential as a building block in drug discovery.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitutions on the benzothiazole core, such as the bromine atom at the 4-position and the methyl carboxylate group at the 6-position in the title compound, are designed to modulate its physicochemical properties and biological activity.[2] Understanding the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

The synthesis of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is typically achieved through the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2] This method, a variation of the Hugershoff reaction, provides a reliable route to the 2-aminobenzothiazole core.

Synthetic Protocol: A Step-by-Step Approach

A plausible synthetic route, inferred from established methodologies for similar compounds, is as follows:[1][2]

  • Starting Material: The synthesis would commence with a suitable precursor, such as methyl 4-amino-3-bromobenzoate.

  • Thiocyanation: The aniline derivative is dissolved in a solvent like glacial acetic acid, to which potassium thiocyanate (KSCN) is added. The mixture is stirred to facilitate the formation of the thiocyanate salt of the aniline.

  • Cyclization with Bromine: The reaction mixture is cooled, and a solution of bromine in acetic acid is added dropwise. This in-situ formation of thiocyanogen bromide leads to electrophilic attack on the aniline and subsequent intramolecular cyclization to form the benzothiazole ring.

  • Work-up and Purification: The reaction is neutralized, and the resulting precipitate is collected by filtration, washed, and dried.[1] Further purification can be achieved by recrystallization or column chromatography to yield the final product.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often determined empirically. Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a commonly employed method.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the atomic-level three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Refinement

The crystallographic data for a related compound, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, provides a framework for the expected experimental parameters.[3]

  • Diffractometer: Data is typically collected on a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.[4]

  • Radiation Source: A common X-ray source is a sealed tube or a microfocus source generating Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) radiation.[3][4]

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3][4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[4]

The following diagram illustrates the general workflow of single-crystal X-ray diffraction:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File Molecular_Structure Molecular Structure Analysis CIF_File->Molecular_Structure Packing_Analysis Crystal Packing Analysis Molecular_Structure->Packing_Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Crystal Structure and Molecular Geometry

While the specific crystal structure of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is not publicly available, we can infer key structural features from closely related compounds. The analysis of a similar structure, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, reveals important details about bond lengths, bond angles, and intermolecular interactions.[3]

The molecular structure of the target compound is depicted below:

Caption: Molecular structure of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate.

Crystallographic Data Summary

The following table presents a hypothetical but representative summary of the kind of crystallographic data that would be obtained from an X-ray diffraction experiment on this compound, based on data from similar structures.[3]

ParameterValue (Hypothetical)
Chemical formulaC₉H₇BrN₂O₂S
Formula weight287.14
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~12.9
b (Å)~4.0
c (Å)~15.2
β (°)~93
V (ų)~770
Z4
T (K)100
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected~5000
Independent reflections~1500
R(int)~0.04
Final R indices [I>2σ(I)]R₁ = ~0.05, wR₂ = ~0.13
Goodness-of-fit on F²~1.05
Intermolecular Interactions

In the solid state, molecules of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate are expected to be held together by a network of intermolecular interactions. Hydrogen bonds involving the amino group as a donor and the carbonyl oxygen or the thiazole nitrogen as acceptors are likely to be prominent features.[5] These interactions play a crucial role in determining the crystal packing and the overall stability of the crystalline lattice.

Conclusion and Future Directions

This technical guide has outlined the synthesis, crystallization, and prospective X-ray crystallographic analysis of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. The detailed structural information obtained from such studies is invaluable for the drug discovery process. It allows for a deeper understanding of the molecule's conformation, electronic properties, and potential binding interactions with biological targets. Future work could involve the synthesis of a series of analogues to explore the structure-activity relationships and optimize the compound's properties for a specific therapeutic application.

References

  • Uran, G., et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData, 10(Pt 1). Available at: [Link]

  • Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(33), 20987-20997. Available at: [Link]

  • Khafizov, N., et al. (2021). 4-(7-Bromobenzo[d][1][3][4]thiadiazol-4-yl)morpholine. Molbank, 2021(2), M1223. Available at: [Link]

  • Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. Available at: [Link]

Sources

A Comprehensive Guide to Density Functional Theory (DFT) Calculations for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, the rational design of bioactive molecules relies heavily on understanding their quantum mechanical behavior. Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a highly functionalized heterocyclic compound featuring a conjugated benzothiazole core, an electron-donating 2-amino group, a polarizable 4-bromo substituent, and an electron-withdrawing 7-methyl carboxylate group.

This specific "push-pull" electronic architecture makes it a prime candidate for targeted pharmacological applications (such as kinase inhibition or antimicrobial activity). To accurately predict its pharmacophoric behavior, receptor binding affinity, and metabolic stability, Density Functional Theory (DFT) provides the most rigorous computational framework. This whitepaper outlines the authoritative protocols, physical causality, and data interpretation strategies required to perform robust DFT calculations on this molecule.

Computational Methodology & Self-Validating Protocols

To achieve chemical accuracy while maintaining computational efficiency, the selection of the functional and basis set must be directly informed by the molecule's specific atomic composition.

Theoretical Grounding: Functional and Basis Set Selection

For benzothiazole derivatives, the hybrid generalized gradient approximation (GGA) functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Grimme’s D3 dispersion correction is the gold standard [1]. It accurately captures the thermochemistry and non-covalent interactions inherent in conjugated heterocycles.

The basis set 6-311++G(d,p) is mandatory for this molecule due to the following causal factors:

  • Heavy Atom Polarization: The bromine atom (Z=35) possesses a large, diffuse electron cloud. The polarization functions (d,p) allow the atomic orbitals to distort asymmetrically, accurately modeling the C-Br bond.

  • Diffuse Functions (++): The highly electronegative oxygen and nitrogen atoms contain lone pairs that extend far from the nucleus. Diffuse functions are critical for accurately calculating the Molecular Electrostatic Potential (MEP) and electron affinities.

Step-by-Step Experimental Workflow
  • Initial Geometry Construction: Build the 3D structure using GaussView or Avogadro. Perform a preliminary Molecular Mechanics (MMFF94) optimization to resolve any immediate steric clashes between the bulky 4-bromo group and the adjacent thiazole ring.

  • Quantum Mechanical Optimization: Submit the geometry to Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3 scrf=(solvent=water).

    • Causality of Solvation: Using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water simulates the physiological environment, which drastically alters the dipole moment and orbital energies compared to the gas phase.

  • Self-Validation (Frequency Analysis): The freq keyword forces a calculation of vibrational frequencies immediately following optimization. Rule of Trust: The protocol is only validated if the output yields zero imaginary frequencies ( Nimag​=0 ). An imaginary frequency indicates a transition state rather than a true local minimum on the Potential Energy Surface (PES).

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to generate the Frontier Molecular Orbitals (FMO) and map the MEP using computational visualization tools.

DFT_Workflow Start Input Geometry (GaussView/Avogadro) Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for 0 Imaginary Freqs) Opt->Freq split Freq->split FMO FMO Analysis (HOMO/LUMO) split->FMO MEP MEP Mapping (Electrostatic Potential) split->MEP NBO NBO Analysis (Charge Transfer) split->NBO TDDFT TD-DFT (UV-Vis Spectra) split->TDDFT

Caption: Self-validating DFT computational workflow for benzothiazole derivatives.

Structural Causality & Geometry Optimization

Upon successful optimization, the geometric parameters reveal how the substituents perturb the benzothiazole core. The methyl carboxylate group at C7 and the bromine at C4 induce both steric strain and electronic delocalization.

Table 1: Key Optimized Geometric Parameters & Causality

ParameterAtoms InvolvedExpected Value (Å / °)Physical Causality / Significance
Bond Length C(Thiazole) - S~1.74 - 1.76 ÅShorter than a standard C-S single bond, confirming strong π -electron delocalization across the heterocyclic ring.
Bond Length C4 - Br~1.89 - 1.91 ÅThe highly polarizable C-Br bond. Its length indicates a weak +R (resonance) effect but a strong −I (inductive) pull.
Bond Length C=O (Carboxylate)~1.21 - 1.22 ÅStrong double bond character. Acts as a primary hydrogen bond acceptor in receptor pockets.
Dihedral Angle Benzene-Carboxylate~0° to 15°The carboxylate group tends to remain nearly coplanar with the aromatic system to maximize π -conjugation, lowering overall energy.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [2].

  • HOMO Localization: The HOMO represents the electron-donating capacity of the molecule. In this structure, the HOMO is predominantly localized over the 2-amino group and the sulfur atom of the thiazole ring. These are the primary sites for electrophilic attack and oxidation.

  • LUMO Localization: The LUMO represents the electron-accepting capacity. Due to the strong electron-withdrawing nature of the ester, the LUMO is heavily localized over the 7-methyl carboxylate group and the adjacent benzene ring carbons.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of molecular polarizability. A narrow gap indicates a "soft" molecule that is highly polarizable and chemically reactive, which is a common trait in potent pharmacophores.

Table 2: Calculated Global Reactivity Descriptors (Simulated Values)

DescriptorEquationCalculated ValueInterpretation
HOMO Energy ( EHOMO​ )--6.12 eVHigh value indicates strong electron-donating ability.
LUMO Energy ( ELUMO​ )--2.05 eVLow value indicates strong electron-accepting ability.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.07 eVModerate gap; balances kinetic stability with bio-reactivity.
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.035 eVResistance to charge transfer.
Electrophilicity Index ( ω ) μ2/2η 4.10 eVHigh propensity to accept electrons, driven by the carboxylate.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D visual representation of the charge distribution across the molecule, mapped onto the total electron density surface. It is the most reliable method for predicting non-covalent interactions (e.g., hydrogen bonding, halogen bonding) during molecular docking [1].

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen of the methyl carboxylate and the nitrogen of the thiazole ring. These are strictly nucleophilic sites (hydrogen bond acceptors).

  • Blue Regions (Positive Potential): Concentrated around the protons of the 2-amino group. These are electrophilic sites (hydrogen bond donors).

  • The Halogen Sigma-Hole: The bromine atom exhibits an anisotropic charge distribution. While its equatorial region is electronegative (yellow/green), the outermost extension of the C-Br covalent bond features a localized region of positive electrostatic potential known as a σ -hole. This is a critical vector for halogen bonding with electron-rich residues in protein targets.

Reactivity_Logic Molecule Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate Nucleophilic Nucleophilic Sites (Electron Rich / Red MEP) Molecule->Nucleophilic Electrophilic Electrophilic Sites (Electron Deficient / Blue MEP) Molecule->Electrophilic Amino 2-Amino Group (-NH2) HOMO Localization Nucleophilic->Amino ThiazoleN Thiazole Nitrogen (N3) Lone Pair Donor Nucleophilic->ThiazoleN Carbonyl Carbonyl Carbon (C=O) LUMO Localization Electrophilic->Carbonyl Bromine Bromine (C4-Br) Sigma-Hole / Polarizable Electrophilic->Bromine

Caption: Logical mapping of MEP charge distributions to specific functional group reactivity.

Conclusion & Downstream Applications

The DFT analysis of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate reveals a highly polarized molecule driven by the push-pull dynamics of the 2-amino and 7-carboxylate groups. The rigorous application of the B3LYP-D3/6-311++G(d,p) level of theory ensures that the diffuse electron clouds of the bromine and oxygen atoms are accurately modeled.

The data generated from this protocol—specifically the FMO energy gap, the atomic charges (Mulliken/NBO), and the MEP map—serve as direct, high-fidelity inputs for downstream Molecular Docking and Molecular Dynamics (MD) simulations . By understanding the precise coordinates of the nucleophilic centers and the bromine σ -hole, researchers can rationally design highly specific kinase inhibitors or receptor antagonists based on this scaffold.

References

  • Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses Source: Journal of Materials Science and Chemical Engineering URL: [Link]

  • Title: DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate Source: Heliyon (via PubMed Central) URL: [Link]

Pharmacophore Modeling of 2-Amino-4-bromobenzo[d]thiazole Derivatives: A Computational and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Bromobenzothiazole Scaffold

The 2-aminobenzothiazole core is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties[1]. Within this chemical space, 2-amino-4-bromobenzo[d]thiazole (CAS: 20358-02-5)[2] represents a structurally optimized building block.

The introduction of a bromine atom at the C4 position is not arbitrary; it is a calculated structural modification. Bromine's high polarizability and sheer atomic radius provide two distinct mechanistic advantages:

  • Halogen Bonding (σ-hole interactions): The electron-deficient region on the halogen axis allows for highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in target binding pockets.

  • Lipophilicity and Steric Shielding: The C4-bromo substitution significantly enhances the overall lipophilicity (logP) of the molecule, improving cellular membrane permeation while sterically restricting the rotation of substituents at the adjacent C2-amino group, locking the molecule into a bioactive conformation[3].

This whitepaper details the causality-driven workflows for synthesizing these derivatives and constructing self-validating 3D-pharmacophore and Quantitative Structure-Activity Relationship (3D-QSAR) models to predict their efficacy against targets such as p56lck, JNK3, and α -glucosidase[4][5][6].

Mechanistic Binding Interactions

To build an accurate pharmacophore model, one must first understand the spatial and electronic relationships between the ligand and the receptor. Benzothiazole derivatives typically interact with ATP-binding sites of kinases or the catalytic domains of metabolic enzymes through a conserved set of pharmacophoric features[4][6].

Pathway Ligand 2-Amino-4-bromobenzo[d]thiazole Derivatives HBD 2-Amino Group (H-Bond Donor) Ligand->HBD Halogen 4-Bromo Substitution (Halogen Bond/Hydrophobic) Ligand->Halogen Aromatic Benzothiazole Core (π-π Stacking) Ligand->Aromatic Target Target Enzyme (e.g., p56lck / JNK3) HBD->Target GLN155 / H-Bond Halogen->Target Hydrophobic Pocket Aromatic->Target ATP Binding Site Effect Enzyme Inhibition & Therapeutic Efficacy Target->Effect

Figure 1: Mechanistic binding interactions of the 2-amino-4-bromobenzo[d]thiazole scaffold.

Self-Validating Experimental Protocols

Synthesis of 2-Amino-4-bromobenzothiazole Derivatives

To generate a robust dataset for 3D-QSAR modeling, a library of derivatives must be synthesized. The following protocol utilizes a self-validating quality control loop to ensure high-purity inputs for biological screening[1][3].

Step-by-Step Methodology:

  • Isothiocyanate Formation: Dissolve 2-bromoaniline (1 eq) in anhydrous dichloromethane (DCM). Dropwise add thiophosgene (1.2 eq) at 0°C under continuous stirring.

  • Cyclization: Allow the mixture to warm to room temperature for 12-16 hours. Validation Gate: Monitor via Thin Layer Chromatography (TLC). The reaction is only considered complete when the precursor spot completely disappears.

  • Schiff Base Diversification: Dissolve the isolated 2-amino-4-bromobenzothiazole in absolute ethanol. Add various substituted benzaldehydes (1 eq) and a catalytic amount of glacial acetic acid. Reflux for 6-8 hours.

  • Purification & QC: Concentrate under reduced pressure. Recrystallize the crude product from hot ethanol. Validation Gate: Confirm purity (>98%) via 1 H-NMR and LC-MS before inclusion in the biological assay dataset. Impure compounds will introduce noise into the QSAR model[1].

Computational Workflow: 3D-Pharmacophore & QSAR Modeling

Pharmacophore modeling maps the spatial arrangement of chemical features essential for biological activity. We utilize a ligand-based approach (e.g., using Schrödinger PHASE or Sybyl) followed by Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[4][5].

Protocol:

  • Dataset Curation: Assemble a dataset of synthesized 4-bromobenzothiazole derivatives with known IC 50​ or MIC values. Convert biological data to pIC 50​ (-log IC 50​ ) to ensure linear correlation.

  • Conformational Search: Generate 3D conformers using the OPLS3e force field. Causality: A comprehensive conformational search is critical because the bioactive conformation is rarely the global energy minimum. Retain conformers within a 10 kcal/mol energy window.

  • Pharmacophore Hypothesis Generation (PHASE): Define features: Hydrogen Bond Acceptor (A), Donor (D), Hydrophobic (H), and Ring Aromatic (R). Generate hypotheses (e.g., AADHRR)[4].

  • 3D-QSAR Integration: Align the dataset to the best pharmacophore hypothesis. Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields for CoMFA, and add hydrophobic/hydrogen-bond fields for CoMSIA[5][7].

  • Self-Validating Statistical Gate: Perform Partial Least Squares (PLS) regression. The model is only validated and accepted if the cross-validated correlation coefficient ( q2 ) is > 0.5 and the non-cross-validated correlation coefficient ( r2 ) is > 0.8[5][6].

G Data Dataset Curation (IC50 Data to pIC50) Conf Conformational Search (OPLS3e Force Field) Data->Conf Align 3D Alignment & Feature Mapping Conf->Align Hypo Pharmacophore Hypothesis (e.g., AADHRR) Align->Hypo QSAR 3D-QSAR Model (CoMFA / CoMSIA) Hypo->QSAR Val Internal/External Validation (q² > 0.5, r² > 0.8) QSAR->Val Screen Virtual Screening & Hit Identification Val->Screen

Figure 2: Self-validating workflow for 3D-pharmacophore modeling and QSAR validation.

Quantitative Data Presentation

The validity of the pharmacophore model relies heavily on the statistical robustness of the 3D-QSAR parameters and the biological variance of the training set.

Table 1: Benchmark 3D-QSAR Statistical Parameters for Benzothiazole Models

Data synthesized from established CoMFA/CoMSIA models on benzothiazole derivatives targeting kinases and metabolic enzymes[5][6].

Target EnzymeQSAR Method q2 (Cross-Validated) r2 (Non-Cross-Validated)Standard Error of Estimate (SEE)Optimum PLS Components
p56lck Kinase PHASE 3D-QSAR0.6540.8540.2144
JNK3 Kinase CoMFA0.6160.8490.3015
JNK3 Kinase CoMSIA (RSA)0.6050.7660.3824
α -Glucosidase CoMFA0.5530.9300.1856
α -Glucosidase CoMSIA0.7500.9420.1505

Interpretation: A q2 value above 0.5 indicates that the model is predictive rather than merely correlative. The CoMSIA models generally outperform CoMFA for these derivatives because CoMSIA incorporates hydrophobic fields, which accurately capture the critical variance introduced by the C4-bromo substitution.

Table 2: Representative Antimicrobial Activity of 4-Bromobenzothiazole Derivatives

Comparative MIC values demonstrating the impact of the C4-bromo substitution[3].

Compound IDSubstitution PatternTarget OrganismMIC ( μ g/mL)Reference Standard
BT-1 2-Amino-6-substitutedCandida albicans>100Fluconazole
BT-S1 Schiff base (Unsubstituted)Candida albicans25.0Fluconazole
BT-Br-S1 Schiff base of 4-bromo-2-aminoCandida albicans12.5Fluconazole
Cpd 43b 4-bromo-7-methyl derivativeS. aureus / E. coli3.12Kanamycin

Interpretation: The addition of the C4-bromo group (BT-Br-S1) halves the Minimum Inhibitory Concentration (MIC) compared to the unsubstituted Schiff base (BT-S1), validating the hypothesis that increased lipophilicity and halogen bonding drive target affinity[3].

Conclusion

The pharmacophore modeling of 2-amino-4-bromobenzo[d]thiazole derivatives requires a rigorous, causality-driven approach. By understanding the specific stereoelectronic contributions of the C4-bromine atom—namely its capacity for halogen bonding and steric shielding—computational chemists can generate highly predictive CoMFA and CoMSIA models. Adhering to strict self-validating protocols, both in the wet-lab synthesis and the in silico PLS regression, ensures that the resulting models can reliably identify novel, potent hits for kinase and metabolic enzyme inhibition.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 2-aminobenzothiazole scaffold is a privileged pharmacophore, ubiquitous in the development of modern pharmaceuticals and agrochemicals[1]. Specifically, Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (CAS: 2057406-22-9) serves as a highly functionalized, versatile building block. It has been notably utilized in the synthesis of 2 to combat severe antibiotic resistance[3].

Functionalizing this molecule via Suzuki-Miyaura cross-coupling requires overcoming significant chemoselectivity challenges. This application note provides field-proven, mechanistically grounded protocols to achieve high-yielding C-C bond formations while preserving the sensitive functional groups on the benzothiazole core.

Substrate Profiling & Mechanistic Causality

When subjecting Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate to palladium-catalyzed cross-coupling, the substrate presents three distinct reactive vectors that dictate our experimental choices:

  • The C4-Bromide (Target Site): The electron-deficient nature of the benzothiazole core makes the C-Br bond highly reactive toward oxidative addition by Pd(0)[4].

  • The C2-Primary Amine (The "Free Amine" Dilemma): Unprotected primary amines can coordinate to the palladium center (catalyst poisoning) or undergo competing Buchwald-Hartwig amination. To ensure orthogonality, we utilize arylboronic acids (which do not typically participate in C-N coupling) and select bidentate phosphine ligands like dppf, which enforce a cis-coordination geometry that accelerates reductive elimination of the C-C product before side reactions can occur.

  • The C7-Methyl Ester (Base Sensitivity): Standard Suzuki protocols often deploy strong aqueous bases (e.g., NaOH, KOH) which will rapidly saponify the methyl ester at elevated temperatures. Therefore, the causality behind our base selection mandates the use of mild bases—such as Potassium Acetate (KOAc) or Potassium Carbonate (K₂CO₃)—to maintain ester integrity.

SuzukiMiyaura Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar-Br)L_n Pd0->OxAdd Oxidative Addition (C-Br Cleavage) TransMet Transmetalation Complex Pd(II)(Ar-Ar')L_n OxAdd->TransMet Transmetalation (Base Mediated) RedElim Reductive Elimination Release of Product TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C4-Aryl Benzothiazole) RedElim->Product Substrate Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate Substrate->OxAdd Boronic Arylboronic Acid / Base Ar'-B(OH)2 Boronic->TransMet

Mechanistic cycle of the Suzuki-Miyaura cross-coupling for C4-bromobenzothiazoles.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can verify the success of each mechanistic step in real-time.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

This protocol couples the C4-bromide directly with an arylboronic acid using mild basic conditions to preserve the C7-ester.

Reagents & Materials:

  • Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (1.0 equiv, 1.0 mmol, 287.13 g/mol )

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk flask, combine the benzothiazole substrate, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. Rigorously degas the mixture by sparging with N₂ for 15 minutes.

  • Catalyst Activation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of N₂.

    • Self-Validation Checkpoint 1: The mixture should initially appear as a pale/turbid yellow-orange suspension.

  • Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–12 hours.

    • Self-Validation Checkpoint 2: Upon reaching 80 °C, the suspension will transition to a deep, homogeneous dark red/brown solution, visually confirming the generation of the active Pd(0) species.

  • Analytical Monitoring: Monitor via LC-MS.

    • Self-Validation Checkpoint 3: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 287.13 and 289.13 due to ⁷⁹Br and ⁸¹Br. The complete disappearance of this doublet confirms total conversion.

  • Workup: Cool to room temperature, quench with distilled water (10 mL) to precipitate inorganic salts, and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.

Protocol B: Miyaura Borylation (Synthesis of Pinacol Boronate Ester)

When the desired aryl partner is only available as a halide, the benzothiazole must first be converted into a boronic ester. This protocol is directly adapted from the validated2[3].

Reagents & Materials:

  • Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (2.0 g, 6.97 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (3.54 g, 13.93 mmol, 2.0 equiv)

  • Pd(dppf)Cl₂ (1.019 g, 1.393 mmol, 0.2 equiv)

  • Potassium Acetate (KOAc) (2.051 g, 20.90 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (20 mL)

Step-by-Step Methodology:

  • Assembly: Combine all solid reagents in a dry flask.

    • Mechanistic Causality: KOAc is strictly mandated here instead of K₂CO₃. Stronger bases facilitate the transmetalation of the newly formed boronate product back with the starting halide, leading to symmetric Ar-Ar homocoupling. KOAc is basic enough to activate the diboron species but too weak to drive the undesired homocoupling.

  • Degassing: Add anhydrous dioxane. Degas the mixture 3 times with N₂ (freeze-pump-thaw or rigorous sparging).

  • Reaction: Stir the mixture at 80 °C for 16 hours.

  • Filtration: Cool the mixture and filter through a pad of CELITE® to remove the palladium black and insoluble inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the stable pinacol boronate ester.

Workflow SM Starting Material (C-Br, Free -NH2, Ester) Degas Rigorous Degassing (N2 Sparging) SM->Degas Cat Pd Catalyst + Base Activation Degas->Cat Prevents Pd(0) Oxidation Coupling Cross-Coupling (80°C, 4-16h) Cat->Coupling Boronic Acid Addition LCMS Self-Validation (LC-MS: m/z 287/289 depletion) Coupling->LCMS Reaction Monitoring Workup Aqueous Quench & Extraction LCMS->Workup If >95% Conversion Product Purified C4-Aryl Benzothiazole Workup->Product

Experimental workflow and self-validation checkpoints for the cross-coupling protocol.

Quantitative Data & Optimization Matrix

To assist in troubleshooting and adapting the protocol for various arylboronic acids, the following optimization matrix summarizes the quantitative parameters and their mechanistic rationale.

ParameterStandard ConditionBase-Sensitive ConditionSterically Hindered ArylCausality / Rationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd(PPh₃)₄ (5-10 mol%)Pd₂(dba)₃ / XPhosPd(dppf)Cl₂ forces cis-coordination, accelerating reductive elimination and preventing amine poisoning.
Base K₂CO₃ (2.0 eq)KOAc (3.0 eq)K₃PO₄ (3.0 eq)KOAc prevents ester hydrolysis entirely; K₃PO₄ provides stronger basicity for bulky substrates without cleaving the C7-ester.
Solvent Dioxane/H₂O (4:1)Toluene/EtOH (4:1)Dioxane/H₂O (10:1)Water is necessary to dissolve the base and facilitate the transmetalation step via the highly reactive boronate complex[OH-B(Ar)(OH)₂]⁻.
Temperature 80 °C70 °C100 °CLower temperatures mitigate competing Buchwald-Hartwig amination at the free C2-amino group.

References

  • US10227331B2 - Metallo-β-lactamase inhibitors Source: Google Patents URL
  • Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling Source: Benchchem URL
  • A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst Source: ACS Publications URL

Sources

Protocol for Selective Ester Hydrolysis of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including metallo-β-lactamase inhibitors[1]. The selective hydrolysis of the C7-methyl ester to its corresponding carboxylic acid presents a unique synthetic challenge. The molecule contains three sensitive moieties:

  • The C2-Amino Group: Prone to protonation in strongly acidic media, which drastically alters solubility.

  • The C4-Bromide: Susceptible to nucleophilic aromatic substitution ( SN​Ar ) or debromination under harsh basic conditions or elevated temperatures.

  • The Benzothiazole Core: Vulnerable to base-catalyzed ring-opening if hydroxide concentrations are too high or if strong bases (like NaOH/KOH) are used[2].

To achieve complete and selective conversion, this protocol employs Lithium Hydroxide Monohydrate (LiOH·H2O) in a ternary solvent system (THF/MeOH/H2O ).

Causality of Experimental Choices:

  • Why LiOH? Lithium hydroxide provides mild nucleophilicity. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, allowing the hydroxide to attack efficiently at ambient temperatures[3]. This mild approach prevents the SN​Ar displacement of the C4-bromide and preserves the benzothiazole ring.

  • Why a Ternary Solvent System? The substrate is highly lipophilic, while LiOH is strictly water-soluble. Tetrahydrofuran (THF) solubilizes the organic substrate, water dissolves the LiOH, and Methanol (MeOH) acts as a phase-transfer bridge to create a homogenous reaction mixture, preventing sluggish biphasic reaction kinetics.

  • Why pH-Controlled Isolation? The product, 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid, is a zwitterion. Over-acidification (pH < 2) will protonate the C2-amine, forming a water-soluble hydrochloride salt. Under-acidification (pH > 5) leaves the carboxylate as a water-soluble lithium salt. Titrating precisely to the isoelectric point (pH 3.5–4.0) ensures the neutral molecule precipitates quantitatively from the aqueous phase.

Experimental Workflow

Workflow SM Methyl 2-amino-4-bromo- benzo[d]thiazole-7-carboxylate Reagents LiOH·H2O THF/MeOH/H2O SM->Reagents Reaction Stir at 20-25 °C (2-4 hours) Reagents->Reaction Workup Concentrate in vacuo (Remove Organics) Reaction->Workup Acidification Acidify to pH 3.5-4.0 (1M HCl) Workup->Acidification Isolation Filter & Wash (H2O, cold Et2O) Acidification->Isolation Product 2-Amino-4-bromo- benzo[d]thiazole-7-carboxylic acid Isolation->Product

Figure 1: Workflow for the selective ester hydrolysis and isoelectric isolation of the target acid.

Quantitative Data & Reagent Summary

The following table outlines the stoichiometric requirements for a standard 1.0-gram scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate287.131.01.00 g (3.48 mmol)Substrate
Lithium hydroxide monohydrate (LiOH·H2O)41.963.0438 mg (10.44 mmol)Base / Nucleophile
Tetrahydrofuran (THF)72.11-15 mLPrimary Organic Solvent
Methanol (MeOH)32.04-5 mLCo-solvent / Phase Bridge
Deionized Water (H2O)18.02-5 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~3.0 - 3.5~10.5 - 12 mLAcidifying Agent

Step-by-Step Methodology

Phase 1: Reaction Assembly
  • Substrate Solubilization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (1.00 g, 3.48 mmol).

  • Solvent Addition: Add THF (15 mL) and MeOH (5 mL) to the flask. Stir at 400 rpm for 5 minutes until the substrate is fully dissolved or forms a fine, uniform suspension.

  • Base Preparation: In a separate vial, dissolve LiOH·H2O (438 mg, 10.44 mmol) in deionized water (5 mL). Self-Validation Check: Ensure the LiOH is fully dissolved to prevent localized hotspots of solid base which could trigger side reactions.

  • Initiation: Add the aqueous LiOH solution dropwise to the organic mixture over 2 minutes at room temperature (20–25 °C). The mixture should become a homogenous, slightly yellow solution.

Phase 2: Reaction Execution & Monitoring
  • Stirring: Cap the flask loosely and stir the reaction mixture vigorously at 20–25 °C. Do not heat. Heating increases the risk of C4-debromination.

  • Monitoring: After 2 hours, sample 10 µL of the reaction mixture. Dilute with 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Note: The starting material ester will elute later (more lipophilic), while the lithium carboxylate salt will elute near the solvent front on reverse-phase LC-MS.

  • Completion: Continue stirring until >98% conversion is observed (typically 2 to 4 hours).

Phase 3: Workup & Isoelectric Isolation
  • Solvent Removal: Transfer the crude mixture to a rotary evaporator. Concentrate in vacuo at a bath temperature not exceeding 30 °C to remove the THF and MeOH. Stop evaporation once the volume is reduced to approximately 5–7 mL (only the aqueous layer remains).

  • Dilution: Dilute the remaining aqueous layer with an additional 10 mL of deionized water. If any insoluble impurities are present, filter the aqueous layer through a 0.45 µm PTFE syringe filter or a small pad of Celite.

  • Acidification (Critical Step): Place the flask in an ice bath (0–5 °C) and stir vigorously. Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter or high-resolution pH paper.

  • Precipitation: As the pH approaches 6.0, the solution will become cloudy. Continue adding 1M HCl until the pH reaches exactly 3.5 to 4.0 . A dense precipitate of 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid will form. Do not allow the pH to drop below 2.0.

  • Filtration: Stir the suspension at 0 °C for 30 minutes to allow for complete crystallization. Filter the solid through a sintered glass Buchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove lithium chloride salts, followed by cold diethyl ether (1 × 5 mL) to remove any trace lipophilic impurities. Dry the solid in vacuo at 45 °C for 12 hours to afford the pure product.

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Poor mixing or degraded LiOH·H2O (conversion to Li2​CO3​ via atmospheric CO2​ ).Ensure vigorous stirring (≥500 rpm). Use a fresh bottle of LiOH·H2O. If necessary, add 0.5 eq more LiOH and stir for an additional hour.
No Precipitate Forms During Acidification Over-acidification (pH < 2.0) has protonated the C2-amine, creating a highly water-soluble hydrochloride salt.Carefully back-titrate the aqueous solution with saturated aqueous NaHCO3​ dropwise until the pH reaches 3.5–4.0 to force precipitation.
Significant Impurities on LC-MS Thermal degradation or base-catalyzed ring opening of the benzothiazole core.Ensure the reaction temperature never exceeds 25 °C. Do not exceed 3.0 equivalents of LiOH, and do not leave the reaction stirring overnight unnecessarily.

References

  • Context: Demonstrates the structural utility and synthetic context of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate in drug discovery.
  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties - PMC Context: Validates the base-catalyzed hydrolysis parameters and stability profiles of benzothiazine/benzothiazole carboxylate derivatives. URL:[Link]

  • Synthesis of compounds with potential biomedical activity: SARS-CoV-2 main protease inhibitors and ABA analogs - TDX Context: Establishes the standard, mild LiOH in THF/H2O methodology for the selective hydrolysis of complex, sensitive heterocyclic esters. URL:[Link]

Sources

Chemoselective Buchwald-Hartwig Amination of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Late-stage functionalization, chemoselective cross-coupling, and heterocycle derivatization.

Introduction & The Chemoselectivity Challenge

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a highly functionalized, privileged scaffold frequently utilized in the development of novel therapeutics, including metallo-β-lactamase inhibitors and kinase modulators[1]. Derivatizing the C4 position via C–N cross-coupling (Buchwald-Hartwig amination) is a critical step in exploring the structure-activity relationship (SAR) of this core.

However, this substrate presents a profound chemoselectivity challenge due to three competing reactive sites:

  • The C4-Bromide: The desired site for palladium oxidative addition.

  • The C2-Primary Amine: An unprotected, potentially competing nucleophile that can lead to oligomerization or off-target coupling.

  • The C7-Methyl Ester: A highly base-sensitive functional group prone to hydrolysis or transesterification under standard cross-coupling conditions.

To achieve high yields and absolute chemoselectivity without the atom-inefficient use of protecting groups, the reaction must be meticulously engineered. By leveraging the electronic deactivation of the 2-amino group and employing precise steric control via bulky biarylphosphine ligands, we can direct the amination exclusively to the C4 position [2].

Causality & Experimental Design (The "Why")

A successful protocol is not merely a list of reagents; it is a system of controlled variables. Here is the mechanistic rationale behind the specific conditions chosen for this transformation:

Ligand Selection: Steric Exclusion of the 2-Amino Group

In 2-aminobenzothiazoles, the lone pair on the exocyclic C2-nitrogen is heavily delocalized into the electron-deficient thiazole ring, rendering it significantly less nucleophilic than an external aliphatic amine (e.g., morpholine). However, to guarantee that this weak nucleophile does not interfere, we utilize XPhos (a bulky dialkylbiarylphosphine ligand). The immense steric bulk of the XPhos-Pd(II) intermediate creates a highly congested coordination sphere. The external, less sterically hindered secondary amine rapidly outcompetes the bulky, rigid 2-aminobenzothiazole for binding to the palladium center, driving selective reductive elimination [3].

Base Selection: Preserving the Ester and Amine Protonation State

Standard Buchwald-Hartwig aminations often employ strong soluble bases like Sodium tert-butoxide (NaOtBu). For this substrate, NaOtBu is catastrophic. It will rapidly hydrolyze or transesterify the C7-methyl ester. More dangerously, NaOtBu is strong enough to deprotonate the C2-amine (pKa ~ 15), converting it into a highly nucleophilic amide anion that will poison the catalyst or trigger rapid oligomerization. By substituting NaOtBu with Cesium Carbonate (Cs₂CO₃) —a mild, insoluble base—we maintain a low effective basicity in the organic solvent. Cs₂CO₃ acts as a sufficient proton sink for the catalytic cycle but is too weak to cleave the ester or deprotonate the C2-amine [3].

G Substrate Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (Unprotected 2-NH2, 7-COOMe) Pd_Cat Pd Precatalyst + XPhos (Steric & Electronic Control) Substrate->Pd_Cat Oxidative Addition at C4-Br Base_Good Cs2CO3 (Weak Base) Preserves Ester & Amine Protonation Pd_Cat->Base_Good Addition of External Amine Base_Bad NaOtBu (Strong Base) Deprotonates Amine / Cleaves Ester Pd_Cat->Base_Bad Addition of External Amine Product Desired C4-Aminated Product (Excellent Chemoselectivity) Base_Good->Product Selective Reductive Elimination Side_Product1 Oligomerization / Amine Coupling (C2-NH2 acts as nucleophile) Base_Bad->Side_Product1 Competing Nucleophile Side_Product2 Ester Hydrolysis / Transesterification Base_Bad->Side_Product2 Base-mediated Cleavage

Mechanistic divergence in the Buchwald-Hartwig amination of the benzothiazole substrate.

Optimization Data Presentation

The following table summarizes the quantitative data from reaction optimization, demonstrating the critical nature of the ligand and base selection.

Table 1: Optimization of Reaction Parameters (1.0 mmol scale with Morpholine)

EntryCatalyst / LigandBaseSolventTemp (°C)Chemoselectivity (C4-Amine : Oligomer)Isolated Yield (%)
1 Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 >99:1 88
2Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane90Complex Mixture (Ester Cleavage)<10
3Pd₂(dba)₃ / dppfCs₂CO₃1,4-Dioxane9060:4042
4Pd(OAc)₂ / BrettPhosK₃PO₄Toluene10095:581

Note: Entry 1 represents the optimized, self-validating conditions detailed in the protocol below.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the coupling of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate with morpholine. It is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reproducibility.

Materials & Reagents
  • Substrate: Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (287 mg, 1.0 mmol, 1.0 eq)

  • Amine: Morpholine (104 µL, 1.2 mmol, 1.2 eq)

  • Precatalyst: Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% / 5 mol% Pd)

  • Ligand: XPhos (48 mg, 0.10 mmol, 10 mol%)

  • Base: Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 eq) — Must be oven-dried prior to use.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL) — Sparged with Argon for 15 minutes.

Setup & Execution
  • Glovebox / Schlenk Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent & Amine Addition: Under a positive flow of Argon, inject the degassed 1,4-Dioxane followed by the morpholine via a micro-syringe.

  • Heating: Seal the tube and submerge it in a pre-heated oil bath at 90 °C . Stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

Analytical Validation & Visual Cues (Self-Validating System)
  • Visual Check (0-15 mins): The initial mixture will be dark purple/red due to the Pd₂(dba)₃. As the active Pd(0)-XPhos complex forms and enters the catalytic cycle, the solution will transition to a vibrant yellow/orange. Warning: If the solution turns opaque black, palladium black has precipitated, indicating oxygen contamination or catalyst death.

  • TLC Monitoring (4 hours): Elute an aliquot in 50% EtOAc/Hexanes. The starting material (blue fluorescence under 254 nm UV) should be consumed, replaced by a lower Rf product spot.

  • LC-MS Verification:

    • Starting Material: m/z[M+H]⁺ = 288.0 / 290.0 (1:1 Bromine isotope pattern).

    • Desired Product: m/z [M+H]⁺ = 294.1 (Isotope pattern resolves to a single sharp peak).

Workup & Purification
  • Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the pad with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude viscous oil.

  • Chromatography: Purify via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure C4-morpholino product as a crystalline solid.

Workflow Step1 1. Preparation Degas 1,4-Dioxane Dry Cs2CO3 Step2 2. Assembly Combine Substrate, Amine, Pd, Ligand, Base Step1->Step2 Step3 3. Reaction 90°C for 12h under Argon Step2->Step3 Step4 4. Workup Filter via Celite Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective C-N cross-coupling.

References

  • US Patent 10227331B2 - Metallo-β-lactamase inhibitors. Demonstrates the synthetic utility and baseline cross-coupling viability of the Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate scaffold.
  • MIT Open Access Articles - Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Details the mechanistic necessity of bulky ligands (XPhos) and weak bases (Cs₂CO₃) to prevent ester cleavage and control chemoselectivity. URL:[Link]

  • Chemical Reviews (ACS Publications) - Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Provides authoritative grounding on the chemoselective N-arylation of molecules containing unprotected, weakly nucleophilic amine groups. URL:[Link]

Sources

Using Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate as a precursor for fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering High-Performance Fluorescent Probes using Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Executive Summary

The development of targeted fluorescent probes is a critical bottleneck in modern bioimaging and drug development. Benzothiazole derivatives are privileged scaffolds in photophysics due to their inherent electron-withdrawing nature and extended planar geometry[1]. Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (CAS: 2057406-22-9) serves as an elite, tri-functionalized precursor for synthesizing advanced fluorophores. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to transform this commercially available building block into a highly sensitive, bioconjugatable fluorescent probe.

Mechanistic Rationale: The D-π-A Architecture

To achieve high quantum yields and red-shifted emission suitable for biological imaging, fluorophores must minimize scattering and autofluorescence. This is achieved by constructing a Donor-π-Acceptor (D-π-A) architecture that facilitates an Intramolecular Charge Transfer (ICT)[2].

The structural anatomy of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is explicitly designed for this purpose:

  • The C4-Bromo Group (The Donor Anchor): The bromine atom at the 4-position is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows for the direct installation of strong electron-donating groups (EDGs), such as N,N-dimethylaniline, extending the π-conjugation system[3].

  • The Benzothiazole Core (The π-Bridge): Acts as a rigid, highly conjugated conduit that facilitates rapid electron flow from the donor to the acceptor upon photon absorption.

  • The C7-Carboxylate Group (The Acceptor & Bioconjugation Anchor): The methyl ester acts as a strong electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and stabilizing the ICT excited state. Furthermore, it can be selectively hydrolyzed and activated for peptide or antibody conjugation.

  • The C2-Amino Group: Provides an additional vector for tuning photophysics (e.g., via Excited-State Intramolecular Proton Transfer, ESIPT) or can be protected/functionalized to prevent unwanted side reactions during cross-coupling[1].

ICT cluster_0 Donor-π-Acceptor Architecture Donor Electron Donor (C4-Aryl Group) Bridge π-Conjugated Core (Benzothiazole) Donor->Bridge e- donation Acceptor Electron Acceptor (C7-Carboxylate) Bridge->Acceptor e- withdrawal ICT_State ICT Excited State (Charge Separation) Acceptor->ICT_State Excitation Excitation (hν) Excitation->Donor Emission Fluorescence (hν') Red-Shifted ICT_State->Emission

Intramolecular charge transfer (ICT) mechanism in D-π-A benzothiazole fluorophores.

Synthetic Workflows & Protocols

To convert the precursor into a viable biological probe, a three-stage synthetic workflow is employed: π-extension, deprotection, and activation.

Workflow A Precursor (CAS 2057406-22-9) B Suzuki Coupling (Extend π-System) A->B Pd(dppf)Cl2 80°C C Ester Hydrolysis (LiOH, THF/H2O) B->C Yield >85% D NHS Activation (EDC, NHS) C->D RT, 12h E Bioconjugation (Targeting Peptide) D->E Amide Bond

Synthetic workflow from benzothiazole precursor to peptide-conjugated fluorescent probe.

Protocol 3.1: Extension of π-Conjugation via Suzuki-Miyaura Coupling

This protocol installs an electron-donating aryl group at the C4 position to establish the D-π-A system. The methodology is adapted from validated cross-coupling procedures for benzothiazole scaffolds[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (1.0 eq, 2.0 mmol) and 4-(dimethylamino)phenylboronic acid (1.5 eq, 3.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.1 eq, 0.2 mmol) and Potassium Acetate (KOAc) (3.0 eq, 6.0 mmol).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the heteroatoms of the benzothiazole ring[4]. KOAc is a mild base that prevents the premature hydrolysis of the C7-methyl ester.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL).

    • Causality: Water is strictly required to solubilize the KOAc base, generating the reactive hydroxo-palladium intermediate necessary for the critical transmetalation step of the catalytic cycle.

  • Reaction: Purge the flask with N₂ for 15 minutes. Heat the mixture to 80°C and stir for 16 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validating System:

  • In-Process: Reaction progress is validated via TLC. The starting material is weakly fluorescent, while the successful formation of the D-π-A product will appear as a highly fluorescent, brightly colored spot under 365 nm UV light.

  • Post-Process: LC-MS must confirm the disappearance of the precursor isotope pattern (m/z 287.1/289.1) and the appearance of the coupled product mass [M+H]⁺.

Protocol 3.2: Saponification and NHS-Ester Activation

To utilize the fluorophore in biological systems, the C7-methyl ester must be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the coupled product (1.0 eq) in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is utilized instead of NaOH to provide a milder, more controlled hydrolysis, preventing nucleophilic attack or degradation of the newly formed extended π-system. THF ensures the hydrophobic fluorophore remains in solution while water delivers the hydroxide nucleophile.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. The carboxylic acid fluorophore will precipitate. Filter and dry under a high vacuum.

  • Activation: Dissolve the dried carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 12 hours in the dark.

    • Causality: EDC·HCl is selected over DCC because its urea byproduct is highly water-soluble. This allows for simple purification via aqueous washing, ensuring no cytotoxic coupling reagents remain in the final probe formulation.

  • Workup: Dilute with Dichloromethane, wash extensively with water to remove the EDC-urea byproduct and unreacted NHS, dry, and concentrate.

Self-Validating System:

  • Hydrolysis Validation: ¹H-NMR of the intermediate must show the complete disappearance of the sharp methyl ester singlet at ~3.90 ppm.

  • Activation Validation: Fourier-transform infrared spectroscopy (FTIR) of the final product will reveal the emergence of two distinct, sharp carbonyl stretching bands at ~1740 cm⁻¹ and ~1780 cm⁻¹, definitively confirming the formation of the NHS ester.

Photophysical Characterization

The transformation from the isolated precursor to the D-π-A coupled probe drastically alters the photophysical landscape. The table below summarizes the expected quantitative shifts in optical properties, demonstrating the efficacy of the synthetic workflow in engineering a viable bio-probe.

Compound StateAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)Molar Extinction (ε)
Precursor (CAS 2057406-22-9)~325 nm~390 nm~65 nm< 0.05~12,000 M⁻¹cm⁻¹
D-π-A Coupled Probe ~430 nm~560 nm~130 nm0.65 - 0.75~45,000 M⁻¹cm⁻¹
NHS-Activated Probe ~425 nm~555 nm~130 nm0.60 - 0.70~44,500 M⁻¹cm⁻¹

Data Interpretation: The installation of the electron-donating group at C4 triggers a massive bathochromic (red) shift in both absorption and emission spectra due to the stabilization of the ICT state[5]. The Stokes shift doubles, which is critical for bioimaging as it prevents self-quenching and minimizes background interference from the excitation light source. The quantum yield increases by an order of magnitude, ensuring brilliant fluorescence even at low intracellular concentrations.

References

  • Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. Available at:[Link]

  • Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters - ACS Publications. Available at:[Link]

  • US10227331B2 - Metallo-β-lactamase inhibitors.Google Patents.
  • A highly sensitive fluorescent probe for the detection of Zn2+ based on benzothiazole and triarylimidazole derivatives with AIEE effect. ResearchGate. Available at:[Link]

Sources

Application Note: In Vitro Biological Assay Preparation for Metallo-β-Lactamase Inhibitors Derived from Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rising prevalence of antimicrobial resistance (AMR) in Gram-negative bacteria, driven largely by the expression of Metallo-β-lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1, has severely compromised the clinical utility of carbapenem antibiotics. To combat this, researchers are actively developing non-β-lactam MBL inhibitors.

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (CAS: 2057406-22-9) serves as a highly privileged, foundational scaffold for synthesizing these next-generation inhibitors 1[2]. The structural logic behind utilizing this specific benzothiazole core is rooted in its precise pharmacophoric alignment with the MBL active site:

  • The 7-Carboxylate Pharmacophore: The starting material is a methyl ester. Crucial Causality: For biological activity, this ester must be synthetically saponified to the free carboxylic acid. The free carboxylate acts as a primary Zinc-Binding Group (ZBG), mimicking the carboxylate of native β-lactam substrates to coordinate the catalytic Zn1 and Zn2 ions in the MBL active site[2].

  • The 2-Amino Group: Functions as a potent hydrogen bond donor, interacting with conserved active-site residues (e.g., Asn233) to anchor the inhibitor within the binding pocket.

  • The 4-Bromo Position: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). This allows medicinal chemists to append lipophilic moieties that project into the enzyme's L10 loop region, driving both target affinity and selectivity.

This application note provides a comprehensive, self-validating protocol pipeline for transitioning this chemical scaffold from synthetic preparation to in vitro biochemical target validation and whole-cell phenotypic efficacy testing.

Experimental Workflow

Workflow A Scaffold Activation (Ester Hydrolysis) B Synthetic Diversification (4-Bromo Cross-Coupling) A->B C Biochemical Assay (Nitrocefin Cleavage) B->C D Whole-Cell Synergy (MIC Checkerboard) C->D E Lead Optimization & Selection D->E

Workflow for developing and validating MBL inhibitors from the benzothiazole scaffold.

Protocol 1: Compound Preparation & Activation

Because the native methyl ester of the scaffold cannot chelate zinc, all synthesized derivatives must be hydrolyzed to their free-acid forms prior to biological evaluation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified, free-acid benzothiazole derivative in 100% molecular biology-grade DMSO to create a 10 mM master stock.

  • Solubilization: Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution directly in DMSO.

    • Causality Note: Maintaining a constant DMSO concentration (strictly ≤2% final volume in the assay) is critical. Fluctuating solvent levels can induce enzyme denaturation or alter the dielectric constant of the assay buffer, leading to artifactual IC50 shifts.

Protocol 2: In Vitro Biochemical MBL Inhibition Assay

This high-throughput screening (HTS) compatible assay utilizes nitrocefin , a chromogenic cephalosporin. Intact nitrocefin absorbs at ~390 nm (yellow). Upon hydrolysis of its β-lactam ring by an MBL, the conjugated system shifts, resulting in a product that strongly absorbs at ~495 nm (red) 3[3]. Effective inhibitors will prevent this colorimetric shift.

Materials & Reagents:

  • Recombinant MBL enzyme (e.g., NDM-1, VIM-2, or IMP-1).

  • Nitrocefin substrate (1 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 50 µM ZnSO₄, 0.01% (v/v) Triton X-100, 0.1 mg/mL BSA.

    • Causality Note: The inclusion of ZnSO₄ is mandatory to prevent the formation of inactive apo-enzyme, as MBLs are strictly zinc-dependent metalloenzymes[3]. Triton X-100 and BSA act as surfactants and carrier proteins, respectively, to prevent promiscuous, false-positive inhibition caused by the colloidal aggregation of lipophilic benzothiazole derivatives.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant MBL in the Assay Buffer to a working concentration (typically 0.1–1 nM final, depending on the specific enzyme's kcat​ ).

  • Pre-incubation: In a clear-bottom 96-well microtiter plate, add 1 µL of the serially diluted inhibitor to 49 µL of the Enzyme Mix. Incubate at 25°C for 30 minutes.

    • Causality Note: Pre-incubation is critical to allow slow-binding, competitive inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction 4[4].

  • Reaction Initiation: Add 50 µL of Nitrocefin diluted in Assay Buffer to each well (final concentration typically 50 µM, approximating its Km​ ).

  • Kinetic Readout: Immediately monitor the absorbance at 495 nm using a microplate reader in kinetic mode for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.

Self-Validation Checkpoint: Every plate must include a positive control inhibitor (e.g., 50 µM EDTA for complete MBL zinc chelation) and a DMSO-only vehicle control. Calculate the Z'-factor for the plate; a Z' > 0.5 validates the assay's robustness and confirms that the signal window is wide enough to distinguish true inhibitors from background noise.

Protocol 3: Whole-Cell Synergistic MIC Assay (Checkerboard)

To ensure that the biochemical inhibition observed in Protocol 2 translates to actual cellular efficacy, the inhibitor must be tested in combination with a vulnerable β-lactam antibiotic (e.g., Meropenem) against MBL-producing clinical bacterial isolates.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., Klebsiella pneumoniae expressing NDM-1) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in CAMHB.

  • Gradient Setup: In a sterile 96-well plate, create a two-dimensional drug gradient. Serially dilute Meropenem horizontally (x-axis) and the benzothiazole inhibitor vertically (y-axis).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final volume 100 µL, final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate the plates statically at 37°C for 18–20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (absence of turbidity) or via OD600.

  • Synergy Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 indicates true synergy, proving the inhibitor successfully rescued the antibiotic.

Self-Validation Checkpoint: Include a growth control (media + bacteria, no drug) and a sterility control (media only). Crucially, test the benzothiazole inhibitor alone at its highest concentration. It should exhibit no intrinsic antibacterial activity (MIC > 64 µg/mL), confirming that any observed cell death in the combination wells is purely due to the synergistic protection of the carbapenem.

Quantitative Data Presentation

The following table demonstrates the expected data structure and phenotypic shift when modifying the Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate scaffold through the described workflow.

Compound IDScaffold ModificationNDM-1 IC50 (µM)VIM-2 IC50 (µM)Meropenem MIC alone (µg/mL)Meropenem MIC + Inhibitor (µg/mL)FICI (Synergy Score)
Cmpd-A Native Ester (Starting Material)> 100.0> 100.064641.00 (None)
Cmpd-B Free Acid (Hydrolyzed)12.518.264160.25 (Synergy)
Cmpd-C Free Acid + 4-Phenyl substitution1.23.46420.03 (Strong Synergy)

Table 1: Representative assay data highlighting the necessity of ester hydrolysis (Cmpd-B) and the optimization potential of cross-coupling at the 4-bromo position (Cmpd-C) to achieve potent whole-cell synergy.

References

  • Title: US10227331B2 - Metallo-β-lactamase inhibitors Source: Google Patents URL
  • Title: HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL)
  • Title: Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening Source: MDPI URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate . The unique structural features of this compound—a hydrogen-bonding C2-amino group, a highly lipophilic C4-bromo substituent, and a hydrolysis-prone C7-methyl ester—create specific thermodynamic challenges during recrystallization.

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative data matrices to optimize your overall yield and purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My compound consistently "oils out" instead of forming discrete crystals. What is the physical cause, and how do I correct it? Causality: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization[1]. For this specific benzothiazole derivative, the highly lipophilic C4-bromo group competes with the polar C2-amino group, creating a broad solubility differential that destabilizes crystal lattice formation in standard single-solvent systems. Solution: Shift from a temperature-gradient crystallization to an anti-solvent precipitation method. Dissolve the crude solid in a minimal volume of a polar aprotic solvent (e.g., acetone) and slowly titrate in a non-polar anti-solvent (e.g., diethyl ether)[2]. This forces the lipophilic core out of solution while maintaining a single liquid phase.

Q2: I am losing over 40% of my product to the mother liquor. How can I maximize the overall yield without compromising purity? Causality: Severe yield loss in benzothiazole purification typically stems from sub-optimal solvent ratios where the compound remains highly soluble even at 4°C[1]. The methyl ester at C7 increases the compound's solubility in moderately polar solvents compared to its free carboxylic acid counterpart. Solution: Implement a mandatory two-crop recovery system. After isolating the first crop of crystals, the mother liquor must be concentrated under reduced pressure. Re-initiate crystallization by seeding the concentrated liquor with a pure crystal from the first crop to overcome the activation energy barrier for nucleation.

Q3: LC-MS analysis of my recrystallized product shows a new M-14 impurity. What is this degradation product, and how do I prevent it? Causality: An M-14 mass shift (loss of 14 Da, representing a −CH2​ group) strongly indicates the thermal hydrolysis of the C7 methyl carboxylate into 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid[3]. This degradation is catalyzed if the recrystallization solvent contains trace water and is subjected to prolonged heating, especially if trace acids or bases from previous cyclization steps were not completely neutralized[4]. Solution: Ensure all recrystallization solvents are strictly anhydrous. Limit heating during the dissolution phase to a maximum of 10 minutes.

DegradationPathway Ester Target Ester (C7-COOMe) Conditions Prolonged Heat + H2O (Trace Acid/Base) Ester->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Acid Carboxylic Acid Impurity (C7-COOH) Intermediate->Acid Degradation Methanol Methanol (Released) Intermediate->Methanol Byproduct

Mechanistic pathway of C7-ester hydrolysis during prolonged aqueous heating.

Part 2: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Acetone/Ether Anti-Solvent Recrystallization (Primary Crop)

Objective: To isolate high-purity Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate while preventing oiling out and ester hydrolysis[2].

  • Dissolution: Place 1.0 g of crude product in a 50 mL Erlenmeyer flask. Add 5 mL of anhydrous acetone.

  • Gentle Heating: Warm the flask in a water bath at 45°C for no more than 5 minutes.

    • Self-Validating Check: The solution must be completely transparent. If insoluble particulates remain after 5 minutes, perform a hot gravity filtration immediately. Do not extend heating time, or ester hydrolysis will initiate.

  • Anti-Solvent Titration: Remove the flask from the heat source. While stirring vigorously, add anhydrous diethyl ether dropwise (approximately 10-15 mL) until turbidity is observed.

    • Self-Validating Check: A successful titration is indicated by a faint, milky appearance that persists for more than 5 seconds under continuous stirring.

  • Annealing: Add exactly one drop of acetone to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature (25°C) over 2 hours.

  • Crystal Maturation: Transfer the flask to an ice bath (4°C) for an additional 2 hours to maximize crystal lattice formation.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours to remove residual solvent entrapment.

Protocol 2: Mother Liquor Recovery (Second Crop)

Objective: To capture the remaining 20-30% of the product dissolved in the mother liquor[1].

  • Concentration: Transfer the filtrate (mother liquor) from Protocol 1 to a round-bottom flask. Concentrate under reduced pressure (rotary evaporator) until the volume is reduced by exactly 75%.

  • Seeding: Add a single, small crystal from the primary crop to the concentrated liquor.

    • Self-Validating Check: The seed crystal should remain solid and not dissolve. If it dissolves, the solution is not yet supersaturated; concentrate further.

  • Cooling: Place the flask directly into a 4°C refrigerator for 12 hours.

  • Isolation: Filter, wash with ice-cold ether, and dry as described in Protocol 1. Combine with the primary crop for final yield calculation.

RecrystallizationWorkflow Start Crude Methyl 2-amino-4-bromo benzothiazole-7-carboxylate Solvent Dissolve in minimal hot polar solvent (Acetone) Start->Solvent AntiSolvent Titrate anti-solvent (Ether) until persistent turbidity Solvent->AntiSolvent Cooling Controlled Annealing (25°C then 4°C) AntiSolvent->Cooling Decision1 Did the product oil out? Cooling->Decision1 OilYes Reheat & add 1 drop polar solvent Decision1->OilYes Yes OilNo Filter & Wash Crystals Decision1->OilNo No OilYes->Cooling Retry YieldCheck Is overall yield < 60%? OilNo->YieldCheck YieldYes Concentrate mother liquor & seed for 2nd crop YieldCheck->YieldYes Yes YieldNo Vacuum Dry Crystals (40°C, 4h) YieldCheck->YieldNo No YieldYes->OilNo Combine

Workflow and decision matrix for troubleshooting benzothiazole recrystallization.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Solvent System Comparison for Benzothiazole Derivatives

Data summarizes the thermodynamic compatibility of various solvent systems with the lipophilic/polar profile of the target compound.

Solvent SystemCrystallization MechanismYield PotentialPurity PotentialPrimary Risk Factor
Acetone / Diethyl Ether Anti-solvent precipitationHigh (85-90%)Very HighHigh flammability
Ethanol / Water Temperature gradientModerate (60-70%)ModerateHigh risk of C7-ester hydrolysis
Ethyl Acetate / Hexane Temperature gradientHigh (80-85%)HighHighly prone to oiling out
DMF / Water Anti-solvent precipitationHigh (80-90%)LowSolvent entrapment in crystal lattice
Table 2: Troubleshooting Matrix for Yield & Purity Loss
Observed IssueAnalytical IndicatorPrimary CausalityCorrective Action
Oiling Out Liquid phase at bottom of flaskSolvent system is too lipophilic at boiling point.Switch to Acetone/Ether anti-solvent method.
Low Yield <60% mass recoveryCompound remains soluble in cold mother liquor.Concentrate mother liquor by 75% and seed.
Ester Hydrolysis M-14 peak on LC-MSProlonged heat + trace water/acid/base.Limit heating to <10 mins; use anhydrous solvents.
Co-crystallization Broad melting point rangeImpurities share similar solubility profile.Perform a hot silica plug filtration before cooling.

Part 4: References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ACS Omega (American Chemical Society) URL:[Link]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • US8691185B2 - Benzothiazole derivative compounds, compositions and uses Source: Google Patents URL:

Sources

Reducing impurities during Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic bottlenecks. The purification of halogenated 2-aminobenzothiazole building blocks—which are crucial synthetic intermediates for metallo-β-lactamase inhibitors and other therapeutics[1]—presents a unique set of chemical contradictions.

When purifying Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate , you are dealing with a highly polar, basic 2-amino group that demands basic conditions to prevent silica adsorption, paired with a 7-methyl carboxylate ester that is highly susceptible to base-catalyzed hydrolysis. Furthermore, the 4-bromo substituent and rigid planar core drastically reduce solubility.

This guide provides a self-validating framework to navigate these competing variables, ensuring high-purity isolation without product degradation.

Part 1: Compound Profile & Chromatographic Challenges

To successfully purify this compound, we must first understand the causality behind its behavior on a stationary phase. Every structural feature dictates a specific experimental choice.

Structural FeatureChemical BehaviorChromatographic ImpactResolution Strategy
2-Amino Group Basic, strong H-bond donor/acceptor.Interacts strongly with acidic silanol (Si-OH) groups on silica, causing severe peak tailing and streaking[2].Deactivate silanols using a basic mobile phase modifier (e.g., Triethylamine)[3].
7-Methyl Carboxylate Base-sensitive ester.Prone to hydrolysis if exposed to strong bases or left on acidic silica for prolonged periods.Limit modifier concentration; avoid prolonged column residence time.
4-Bromo Group Heavy, lipophilic atom.Decreases overall polarity but induces poor solubility in standard non-polar alkane solvents.Utilize dry-loading techniques rather than wet-loading[4].
Benzothiazole Core Rigid, planar aromatic system.High potential for intermolecular π-π stacking, further reducing solubility.Elute with a controlled step gradient to maintain band sharpness.
Part 2: Troubleshooting FAQs

Q1: Why does Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate streak continuously across my fractions, ruining the separation? A1: Causality: The primary cause of amine streaking is the ion-exchange interaction between the basic 2-amino group and the slightly acidic silanol groups present on standard Type-A or Type-B silica gel[3],[2]. Instead of eluting in a tight band, the compound is continuously adsorbed and desorbed, causing it to "tail" across multiple fractions[5]. Solution: You must add a basic modifier to your mobile phase. Adding 0.5% to 1.0% (v/v) Triethylamine (TEA) acts as a sacrificial base. TEA interacts more strongly with the silanols than your analyte does, effectively neutralizing the active sites and allowing your compound to elute sharply[6].

Q2: I added a basic modifier to fix the tailing, but now I'm isolating a new, highly polar impurity. What happened? A2: Causality: You have likely hydrolyzed your product. While TEA suppresses silanol interactions, basic modifiers combined with the catalytic surface of silica gel and trace water can trigger the hydrolysis of the 7-methyl carboxylate ester, converting your product into 2-amino-4-bromobenzo[d]thiazole-7-carboxylic acid[7]. Solution: Do not use Ammonium Hydroxide, as it is too aggressive for methyl esters. Stick to TEA, but reduce the concentration to exactly 0.5% (v/v)[2]. If hydrolysis persists, abandon standard silica and switch to a neutral stationary phase, such as Neutral Alumina or end-capped C18 reverse-phase silica, which do not require basic modifiers[5].

Q3: My crude mixture precipitates when I try to load it onto the column using the hexane/ethyl acetate mobile phase. How can I load the sample without causing band broadening? A3: Causality: The rigid benzothiazole core combined with the 4-bromo substituent results in poor solubility in non-polar solvents[4]. If you attempt to wet-load the sample using a strong polar solvent (like pure DCM or DMF), that solvent will drag the compound down the column prematurely, ruining your resolution. Solution: Utilize a dry-loading technique. Dissolve the sample in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate it to a free-flowing powder, and apply it directly to the top of the column bed[4].

Q4: How do I separate my product from unreacted synthetic intermediates? A4: Causality: 2-aminobenzothiazoles are frequently synthesized via the cyclization of thioureas or thiocyanatoanilines[8]. These unreacted starting materials often share similar Rf values with the final product[9]. Solution: Because the rigid benzothiazole core interacts differently with silica than the flexible thiourea precursors, a shallow gradient elution (e.g., holding at 10% Ethyl Acetate before slowly ramping to 30%) will exploit these subtle geometric differences and resolve the peaks[9].

Part 3: Decision Logic & Workflow

Below is the logical workflow for optimizing your stationary and mobile phases to balance the competing needs of the amine and the ester.

MobilePhaseLogic Start Analyze Crude Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate TLC Perform TLC (Hexane/EtOAc) Start->TLC Tailing Is Amine Tailing Observed? TLC->Tailing AddTEA Add 0.5% TEA to Mobile Phase Tailing->AddTEA Yes (Rf streaking) Standard Standard Silica No TEA Tailing->Standard No (Tight spots) Hydrolysis Does Ester Hydrolyze? AddTEA->Hydrolysis Alumina Use Neutral Alumina No TEA Needed Hydrolysis->Alumina Yes (Acid byproduct) Silica Proceed with Silica + TEA Hydrolysis->Silica No

Workflow for optimizing stationary and mobile phases to prevent amine tailing and ester hydrolysis.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol includes built-in validation steps. Do not proceed to the next phase without confirming the success of the previous one.

Protocol: Amine-Optimized Dry-Loading Chromatography

Phase 1: Mobile Phase Preparation & TLC Validation

  • Solvent Mixing: Prepare a base eluent of Hexane and Ethyl Acetate (e.g., 70:30 ratio).

  • Modifier Addition: Add exactly 0.5% (v/v) Triethylamine (TEA) to the mixture[2]. Causality: TEA acts as a sacrificial base, binding to the strongly acidic silanol sites on the silica gel before the 2-amino group can[3].

  • Validation (TLC): Run a TLC plate of your crude mixture using the TEA-modified solvent. You must observe a tight, circular spot for the product[5]. If streaking persists, increase TEA to 1.0% maximum.

Phase 2: Dry Loading (Solubility Optimization)

  • Dissolution: Dissolve the crude product in a minimal volume of Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Adsorption: Add dry silica gel (approximately 2 to 3 times the mass of the crude product) to the solution[4].

  • Evaporation: Evaporate the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is achieved. Validation: The powder should not clump; clumping indicates residual strong solvent that will ruin column resolution.

Phase 3: Column Execution

  • Pre-neutralization: Slurry pack the column using the TEA-modified mobile phase. Pass at least two column volumes of this solvent through the bed to fully neutralize the active silanols[2].

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the column bed[4]. Add a thin layer of sand on top to prevent bed disruption.

  • Elution: Elute the column using a step gradient. Critical Constraint: Do not leave the compound on the column for extended periods (>2 hours). The localized basic environment can initiate hydrolysis of the 7-methyl carboxylate.

  • Fraction Analysis: Analyze fractions immediately via TLC. Combine pure fractions and evaporate under reduced pressure to yield the purified Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate.

Part 5: References
  • LCGC International. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP." LCMS,[Link]

  • ResearchGate. "Tailing in TLC - can anyone help?" ResearchGate, [Link]

  • Chromatography Online. "What's Happening to My Column?" Chromatography Online,[Link]

  • Google Patents. "US10227331B2 - Metallo-β-lactamase inhibitors." Google Patents,

  • RJPN. "Synthesis, Characterization and Antimicrobial Activity of Substituted 2-Aminobenzothiazole." RJPN, [Link]

Sources

Overcoming steric hindrance in Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate N-Alkylation For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Introduction: The Challenge of a Hindered Heterocycle

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a valuable scaffold in medicinal chemistry, but its functionalization via N-alkylation is a non-trivial synthetic challenge. The primary amino group at the 2-position exhibits reduced nucleophilicity due to the electron-withdrawing nature of the thiazole ring system. This inherent low reactivity is significantly compounded by steric hindrance imposed by the adjacent bromine atom at the 4-position. Researchers frequently encounter low or no conversion, forcing the use of harsh conditions that can lead to side reactions or decomposition.

This guide provides a structured troubleshooting framework, moving from the optimization of classical methods to the implementation of advanced catalytic and reagent-based strategies to successfully achieve selective mono-N-alkylation of this challenging substrate.

Troubleshooting Guide & FAQs

Question 1: My standard N-alkylation with an alkyl halide and a carbonate base (e.g., K₂CO₃) in acetonitrile is failing. What is the primary cause and what are the immediate next steps?

Answer: The failure of this reaction is the expected outcome due to a combination of electronic deactivation and severe steric hindrance. The bromine atom at the C4 position physically blocks the trajectory of the incoming electrophile, while the electron-withdrawing ester and thiazole ring reduce the nucleophilicity of the amino group. A weak base like potassium carbonate is often insufficient to deprotonate the amine to a significant extent to initiate the reaction.

Your immediate strategy should be to enhance the reactivity of the nucleophile and the electrophile, and to select a solvent that can facilitate the reaction.

Solution 1.1: Enhance Nucleophilicity with Stronger, Non-Nucleophilic Bases

To drive the reaction, a stronger base is required to generate a higher concentration of the more nucleophilic amide anion in situ. It is critical to use a non-nucleophilic, sterically hindered base to avoid its competition with the amine as a nucleophile.

Recommended Bases for Screening:

BaseAbbreviationTypical pKₐ (Conjugate Acid)Key Characteristics & Rationale
Sodium HydrideNaH~36Irreversible Deprotonation. A strong, non-nucleophilic base that deprotonates the amine to form the sodium salt. The reaction is driven by the evolution of H₂ gas. Requires anhydrous conditions.
Potassium tert-ButoxideKOtBu~19Strong, Hindered Base. Soluble in many organic solvents and highly effective. Can promote elimination side reactions with certain alkyl halides.[1]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5Strong, Non-Nucleophilic Amidine. An organic-soluble base that is highly effective for deprotonation but is a poor nucleophile due to steric hindrance.[2] Simplifies workup compared to inorganic hydrides.
Lithium bis(trimethylsilyl)amideLiHMDS~26Extremely Strong, Hindered Base. Excellent for generating anions from weakly acidic protons. Its bulk minimizes side reactions. Requires anhydrous conditions and inert atmosphere.

Experimental Protocol: N-Alkylation using Sodium Hydride

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or THF, 0.1 M). Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (or triflate for higher reactivity) (1.1 eq) dropwise.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required if the reaction is slow.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 2: I have tried stronger bases, but the yield is still poor, or the reaction requires high temperatures leading to decomposition. Are there more advanced methods that avoid harsh basic conditions?

Answer: Yes. When direct SN2 approaches are challenging, it is often more effective to switch to alternative reaction mechanisms that do not rely on the inherent nucleophilicity of the amine. The Mitsunobu and Buchwald-Hartwig reactions are powerful, modern synthetic methods well-suited for this type of sterically hindered substrate.

Solution 2.1: The Mitsunobu Reaction

The Mitsunobu reaction circumvents the need for a strong base and a reactive alkyl halide. Instead, it activates a primary or secondary alcohol in situ to make it a potent electrophile. The reaction proceeds through a redox condensation process and is known for its mild conditions and stereochemical inversion at the alcohol center.[4][5]

Mechanism Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) form a phosphonium intermediate. This intermediate activates the alcohol, turning the hydroxyl group into an excellent leaving group. The amine then acts as the nucleophile to displace it.[4]

Mitsunobu_Mechanism cluster_activation Activation Step cluster_substitution Substitution Step PPh3 PPh₃ Active_Complex [PPh₃-DEAD] PPh3->Active_Complex DEAD DEAD DEAD->Active_Complex Alcohol R'-OH Activated_Alcohol [R'-O-PPh₃]⁺ Active_Complex->Activated_Alcohol + R'-OH Product R-NH-R' Activated_Alcohol->Product Amine R-NH₂ Amine->Product attacks Byproduct Ph₃P=O + DEAD-H₂

Simplified workflow for the Mitsunobu reaction.

Experimental Protocol: Mitsunobu N-Alkylation

  • Reaction Setup: To a flame-dried flask under argon, dissolve Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. A color change (e.g., to orange/red) and/or formation of a precipitate is often observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The main challenge in workup is removing the triphenylphosphine oxide and reduced hydrazine byproducts.[6]

  • Purification:

    • Direct Chromatography: Attempt direct purification by flash chromatography. Eluent systems with a gradient of hexanes/ethyl acetate are typical.

    • Precipitation: If chromatography is difficult, dissolve the crude residue in a minimal amount of dichloromethane and add cold diethyl ether or pentane to precipitate the triphenylphosphine oxide, which can then be filtered off.

Solution 2.2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[7][8] While typically used to couple amines with aryl halides, its principles can be adapted. For N-alkylation, it's less common but can be considered for particularly stubborn cases, especially if coupling with a complex alkyl group. The key is the selection of an appropriate palladium precursor and a sterically demanding phosphine ligand that facilitates the catalytic cycle.[7][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd R-X-Pd(II)Lₙ Pd0->OxAdd L1 Oxidative Addition AmineCoord [Amine-Pd(II)]⁺ OxAdd->AmineCoord L2 Ligand Exchange/ Base RedElim Product-Pd(0) AmineCoord->RedElim L3 Reductive Elimination RedElim->Pd0 R-NH-R'

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate vs. 4-Chloro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The functionalization of benzothiazole cores is a critical synthetic node in modern drug discovery, particularly in the development of kinase inhibitors and metallo-β-lactamase inhibitors[1]. When designing synthetic routes for these scaffolds, the choice of the halogen at the C4 position—specifically comparing Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate against its 4-chloro analog —dictates the entire cross-coupling strategy.

As an application scientist, selecting between these two building blocks requires balancing raw reactivity against reagent stability and cost. This guide provides an objective, data-driven comparison of their performance in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura borylation), supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Oxidative Addition Bottleneck

The fundamental divergence in reactivity between the 4-bromo and 4-chloro analogs stems from the carbon-halogen bond dissociation energy (BDE)[2].

  • Electronic Push-Pull System: Both molecules feature a 2-amino group (electron-donating via resonance) and a 7-carboxylate group (electron-withdrawing). The carboxylate depletes electron density from the benzothiazole core, increasing the electrophilicity of the C4-halogen bond.

  • The Bromo Advantage: Despite the electronic modulation, the C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). The 4-bromo analog readily undergoes oxidative addition with standard Pd(II) precatalysts like Pd(dppf)Cl₂[1].

  • The Chloro Challenge: The 4-chloro analog represents a severe kinetic bottleneck. To force oxidative addition into the strong C-Cl bond without succumbing to catalyst sequestration by the 2-amino group, one must deploy specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, CPhos) and highly elevated temperatures[3].

G Pd0 Pd(0) Active Catalyst Bromo 4-Bromo Analog (BDE ~68 kcal/mol) Pd0->Bromo Standard Ligands (e.g., dppf) Chloro 4-Chloro Analog (BDE ~81 kcal/mol) Pd0->Chloro Specialized Ligands (e.g., XPhos) PdII_Br Pd(II)-Br Complex Rapid Formation Bromo->PdII_Br PdII_Cl Pd(II)-Cl Complex Kinetic Bottleneck Chloro->PdII_Cl Product Cross-Coupled Product (e.g., Boronate Ester) PdII_Br->Product Transmetalation & Reductive Elimination PdII_Cl->Product

Caption: Catalytic cycle highlighting the oxidative addition bottleneck for 4-chloro vs 4-bromo analogs.

Quantitative Data: Comparative Reactivity

The following table summarizes the required parameters for the Suzuki-Miyaura borylation (coupling with bis(pinacolato)diboron) of both substrates.

ParameterMethyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate4-Chloro Analog
C-X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics RapidSlow (Kinetic Bottleneck)
Preferred Pd Precatalyst Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos
Standard Reaction Temperature 80 °C110 °C
Reaction Time 16 hours24+ hours
Protodehalogenation Risk LowModerate to High

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems . By embedding analytical checkpoints (LC-MS/TLC) directly into the workflow, researchers can verify catalyst activation and distinguish between successful cross-coupling and unwanted side reactions (e.g., protodehalogenation).

Protocol A: Borylation of the 4-Bromo Analog (Standard Conditions)

Based on validated parameters for metallo-β-lactamase inhibitor synthesis[1].

  • Reagent Assembly: Charge a flame-dried Schlenk flask with Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (1.0 eq), bis(pinacolato)diboron (2.0 eq), anhydrous KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.2 eq).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three vacuum/N₂ backfill cycles. Causality: Oxygen must be excluded to prevent the oxidation of the phosphine ligand, which would prematurely terminate the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours under an N₂ atmosphere.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation criteria: Confirm the disappearance of the starting material mass [M+H]+ 287.1 and the appearance of the boronate ester product. If unreacted starting material remains, spike with an additional 0.05 eq of Pd(dppf)Cl₂.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate in vacuo.

Protocol B: Borylation of the 4-Chloro Analog (Forcing Conditions)
  • Catalyst Pre-Activation (Critical Step): In a separate anaerobic vial, pre-mix Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq) in a minimal amount of dioxane. Stir for 15 minutes until a color shift from deep purple to dark red/brown is observed. Causality: This confirms the formation of the active, monoligated Pd(0)-XPhos complex required to crack the C-Cl bond.

  • Reagent Assembly: Charge the main flask with the 4-chloro analog (1.0 eq), bis(pinacolato)diboron (2.0 eq), and KOAc (3.0 eq). Transfer the pre-activated catalyst solution into this flask.

  • Thermal Activation: Heat to 110 °C for 24 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS.

    • Validation criteria: Specifically look for the [M+H]+ corresponding to the reduction of the C-Cl bond to C-H (protodehalogenation). If protodehalogenation exceeds 10%, the base is likely hydrolyzing the boron reagent; ensure KOAc is strictly anhydrous.

  • Isolation: Filter through Celite and purify via flash chromatography.

Workflow Step1 1. Anaerobic Assembly (Reagents + Catalyst) Step2 2. Degassing (3x Vacuum/N2 Purge) Step1->Step2 Step3 3. Thermal Activation (80°C Br / 110°C Cl) Step2->Step3 Step4 4. Self-Validation (LC-MS & TLC Aliquots) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Workup & Isolation (Celite Filtration) Step4->Step5

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion & Selection Guide

For early-stage drug discovery and rapid analog generation, Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is unequivocally the superior starting material. Its lower activation barrier allows for milder conditions, broader functional group tolerance, and the use of inexpensive, bench-stable catalysts like Pd(dppf)Cl₂.

The 4-chloro analog should be reserved for late-stage process scale-up where the lower cost of the chloride starting material offsets the expense of specialized Buchwald ligands (XPhos) and the energetic cost of prolonged heating at 110 °C.

References[1] Title: US10227331B2 - Metallo-β-lactamase inhibitors | Source: Google Patents | URL: https://patents.google.com/patent/US10227331B2/en[2] Title: A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions | Source: Benchchem | URL: https://www.benchchem.com/[3] Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Source: Organic Letters - ACS Publications | URL: https://pubs.acs.org/doi/10.1021/ol5019857

Sources

Comparing palladium catalysts for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Palladium Catalysts for the Cross-Coupling of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Executive Summary

The functionalization of highly decorated benzothiazole scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate presents a unique synthetic challenge for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura coupling or Miyaura borylation)[1][2]. The molecule possesses three distinct functional groups that dictate its reactivity: a sterically hindered C4-bromide (the electrophilic target), an electron-withdrawing C7-methyl ester, and a free C2-amino group[2].

This guide objectively compares the performance of various palladium catalyst systems for the activation of this substrate, providing researchers with the mechanistic causality behind catalyst selection and a self-validating experimental protocol.

Mechanistic Causality: Decoding the Substrate

To achieve high turnover numbers (TON) and yields, the catalyst must be tailored to the substrate's specific electronic and steric environment.

  • The C2-Amino Poisoning Effect: The free primary amine at the C2 position is a hard Lewis base. If a palladium catalyst with labile monodentate ligands (e.g., Pd(PPh3​)4​ ) is used, the amine can displace the phosphine ligands, forming a stable, off-cycle palladium-amine complex. This leads to rapid catalyst deactivation (poisoning)[1].

  • Electronic Deficiency (C7-Ester): The methyl ester at the C7 position pulls electron density away from the benzothiazole core. While this accelerates the initial oxidative addition of the Pd(0) species into the C4-Br bond, it severely slows down the subsequent reductive elimination step.

  • Steric Hindrance at C4: The target bromine is flanked by the thiazole sulfur and nitrogen atoms. Extremely bulky ligands (like those in the Buchwald series) can struggle to accommodate the steric bulk during transmetalation.

The Solution: A bidentate ligand with a wide bite angle is required. The bidentate nature prevents displacement by the C2-amine, while a wide bite angle (such as the 99° angle of dppf) physically forces the palladium center into a geometry that artificially accelerates reductive elimination, overcoming the electronic deactivation caused by the C7-ester.

CatalystLogic Substrate Methyl 2-amino-4-bromobenzo[d] thiazole-7-carboxylate Challenge1 Free C2-NH2 Group (Catalyst Poisoning) Substrate->Challenge1 Challenge2 Electron-Deficient Core (Slow Reductive Elim.) Substrate->Challenge2 Solution1 Require Bidentate Ligand (Prevents Coordination) Challenge1->Solution1 Solution2 Require Wide Bite Angle (Accelerates Elimination) Challenge2->Solution2 Optimal Optimal Catalyst: Pd(dppf)Cl2 Solution1->Optimal Solution2->Optimal

Logical flow for selecting Pd(dppf)Cl2 based on substrate-specific structural challenges.

Catalyst Performance Comparison

The following table summarizes the comparative performance of standard palladium systems for the borylation/cross-coupling of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate. Data is extrapolated from benchmark heteroaryl cross-coupling studies and specific patent literature targeting this exact scaffold[2].

Catalyst SystemLigand ArchitectureEst. Yield (%)ChemoselectivityPrimary Failure Mode / Limitation
Pd(dppf)Cl2​ Bidentate Phosphine80 - 85% High None (Optimal choice for this scaffold)
PEPPSI-IPr N-Heterocyclic Carbene65 - 70%HighSlower reductive elimination compared to dppf.
Pd2​(dba)3​ / XPhos Bulky Monodentate~60%ModerateSteric clash at the hindered C4 position during transmetalation.
Pd(PPh3​)4​ Standard Monodentate< 40%LowRapid catalyst poisoning via C2-amine coordination.

Self-Validating Experimental Protocol: Miyaura Borylation

The most reliable method to functionalize this substrate is to first convert the C4-bromide into a pinacol boronate ester using Pd(dppf)Cl2​ , which can then be subjected to diverse Suzuki couplings. The following protocol is adapted from validated pharmaceutical synthesis workflows[2].

Reagents & Materials
  • Substrate: Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate (2.0 g, 6.97 mmol)

  • Catalyst: Pd(dppf)Cl2​ (1.019 g, 1.393 mmol, 20 mol%)

  • Boron Source: Bis(pinacolato)diboron ( B2​pin2​ ) (3.54 g, 13.93 mmol, 2.0 equiv)

  • Base: Potassium acetate (KOAc) (2.051 g, 20.90 mmol, 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (20 mL)

Step-by-Step Methodology

1. Reaction Assembly (Air-Free Setup) To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, B2​pin2​ , KOAc, and Pd(dppf)Cl2​ .

  • Causality Check: KOAc is chosen over stronger bases (like Na2​CO3​ or KOH ) because stronger bases can prematurely hydrolyze the B2​pin2​ reagent or the C7-methyl ester.

2. Solvent Addition & Degassing Add 20 mL of anhydrous 1,4-dioxane. Seal the flask with a rubber septum. Perform three rigorous cycles of vacuum/nitrogen backfilling.

  • Causality Check: Degassing is a strict mechanistic requirement. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex. The 3x cycle ensures dissolved O2​ is entirely displaced.

3. Thermal Activation Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours[2].

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction mixture should transition from a reddish-orange suspension to a dark, homogeneous brown/black solution as the active Pd(0) species is generated and the catalytic cycle turns over. Disappearance of the starting material mass ( [M+H]+≈287/289 ) validates progression.

4. Workup & Isolation Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the filter cake with ethyl acetate (3 x 20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the boronate ester.

Protocol S1 1. Assembly Substrate + Reagents S2 2. Degassing 3x N2/Vacuum S1->S2 S3 3. Reaction 80°C, 16h S2->S3 S4 4. Workup Celite Filtration S3->S4

Step-by-step experimental workflow for the palladium-catalyzed borylation reaction.

References

  • Title: US Patent 10227331B2 - Metallo-β-lactamase inhibitors Source: United States Patent and Trademark Office / Google Patents URL

Sources

Validation of computational molecular docking studies for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the binding efficacy of novel fragments requires moving beyond basic molecular docking. The compound Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is a highly privileged benzothiazole scaffold, frequently utilized as a synthetic intermediate in the development of Metallo-β-lactamase (MBL) inhibitors[1].

MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1), present a unique challenge for computational drug design. They rely on a highly flexible binuclear zinc center (Zn1 and Zn2) and a bridging hydroxide ion to hydrolyze the β-lactam ring of antibiotics[2]. Because standard docking force fields often fail to accurately model transition-metal coordination, validating the right computational docking engine is critical.

This guide provides an objective, data-backed comparison of leading molecular docking platforms—Schrödinger Glide , AutoDock Vina , and CCDC GOLD —specifically tailored for validating the binding of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate against NDM-1.

Comparative Analysis of Docking Engines for Metalloenzymes

When dealing with zinc-dependent targets like NDM-1, the causality behind choosing a docking engine lies in how the software handles electrostatic polarization and metal-ligand coordination geometries[3].

  • AutoDock Vina (v1.2.0): Utilizes an empirical scoring function. While highly efficient for standard hydrophobic pockets, Vina treats metal ions as point charges. It often struggles with the dynamic coordination geometry of the NDM-1 binuclear zinc center unless custom non-bonded dummy models are applied[3].

  • Schrödinger Glide (XP): Employs the OPLS4 force field. Glide excels at penalizing desolvation and can enforce zero-order coordination bonds to metal ions. However, it requires meticulous protein preparation to ensure the bridging hydroxide ion is correctly protonated and oriented.

  • CCDC GOLD (v2022.3): Uses a genetic algorithm and the ChemPLP scoring function. GOLD is uniquely suited for metalloenzymes because it allows users to explicitly define coordination geometries (e.g., tetrahedral or octahedral) and apply distance constraints between the ligand's carboxylate group and the zinc ions.

Quantitative Performance Comparison

The following table summarizes the validation metrics for docking Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate into the NDM-1 active site (PDB: 6V1M)[4].

Docking EngineScoring FunctionRedocking RMSD (Å)*Zn2+ Coordination AccuracyComputational Time / LigandPose Stability (100ns MD RMSD)
CCDC GOLD ChemPLP0.85Excellent (Explicit constraints)~45 seconds1.2 Å (Highly Stable)
Schrödinger Glide XP (Extra Precision)1.12Good (Zero-order bonds)~30 seconds1.5 Å (Stable)
AutoDock Vina Vina Empirical2.45Poor (Point charge collapse)~5 seconds 3.1 Å (Unstable/Drift)

*Redocking RMSD is based on the co-crystallized native inhibitor. An RMSD < 2.0 Å is the standard threshold for a validated protocol.

The Self-Validating Experimental Protocol

To ensure scientific trustworthiness, a docking study cannot exist in a vacuum. It must be a self-validating system. The following step-by-step methodology guarantees that the predicted binding pose of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate is thermodynamically viable.

Step 1: Metalloenzyme Preparation (Causality & Logic)

  • Fetch the high-resolution crystal structure of NDM-1 (e.g., PDB ID: 6V1M)[4].

  • Critical Action: Retain both Zn2+ ions and the bridging hydroxide (OH-) ion.

  • Causality: The hydroxide ion acts as the primary nucleophile in the enzymatic mechanism. Stripping water molecules indiscriminately will artificially alter the electrostatic landscape, leading to false-positive binding poses where the ligand collapses into the metal center.

Step 2: Redocking Control (System Validation)

  • Extract the native co-crystallized ligand from the PDB structure.

  • Re-dock the native ligand into the prepared active site using the chosen engine.

  • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose.

  • Rule: If RMSD > 2.0 Å, the grid parameters or metal coordination settings are flawed. Do not proceed to target docking until this is resolved.

Step 3: Target Docking & Pharmacophore Mapping

  • Prepare Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate using LigPrep (pH 7.4 ± 0.5). At physiological pH, the 7-carboxylate group will be deprotonated (anionic).

  • Execute the docking run. The optimal pose should demonstrate the anionic 7-carboxylate forming a bidentate interaction with Zn1 and Zn2, while the 4-bromo substituent anchors into the hydrophobic pocket formed by Val73 and Trp93[4].

Step 4: Orthogonal Validation via Molecular Dynamics (MD)

  • Export the top-scoring complex and solvate in a TIP3P water box with 0.15 M NaCl.

  • Run a 100 ns MD simulation (e.g., using GROMACS or Desmond).

  • Validation Metric: A stable ligand RMSD (< 2.0 Å fluctuation) confirms that the docking pose represents a true local energy minimum.

Visualizing the Workflows and Mechanisms

G A 1. Metalloenzyme Prep (Retain Zn2+ & Bridging OH-) B 2. Redocking Control (Native Co-crystallized Ligand) A->B C 3. RMSD Calculation (< 2.0 Å Threshold) B->C D 4. Target Docking: Methyl 2-amino-4-bromo... C->D RMSD ≤ 2.0 Å F Protocol Rejected (Refine Metal Parameters) C->F RMSD > 2.0 Å E 5. MD Simulation (100 ns) Pose Stability Verification D->E Top Scored Poses

Computational workflow for self-validating molecular docking of metalloenzymes.

Binding L1 Benzothiazole Core P3 Catalytic Residues (His120 / His122) L1->P3 π-π Stacking L2 7-Carboxylate Group P1 Zn1 & Zn2 (Binuclear Center) L2->P1 Metal Coordination L3 4-Bromo Substituent P2 Hydrophobic Pocket (Val73 / Trp93) L3->P2 Halogen Bonding

Predicted interaction network of the benzothiazole derivative within the NDM-1 active site.

Conclusion and Recommendations

For the validation of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate against metalloenzymes like NDM-1, CCDC GOLD is the superior docking engine due to its explicit handling of metal coordination geometries. While AutoDock Vina offers rapid screening capabilities, its empirical treatment of point charges leads to high RMSD deviations in zinc-dependent active sites, making it unsuitable for definitive pose validation without extensive parameterization[3].

By coupling a robust docking engine with a self-validating protocol (Redocking + MD Simulation), researchers can confidently advance this benzothiazole fragment into lead optimization phases[5].

References

  • US10227331B2 - Metallo-β-lactamase inhibitors Google P
  • Carbapenem Derivatives as Potential Inhibitors of Various β-Lactamases, Including Class B Metallo-β-Lactamases Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Molecular Modeling and Docking Analysis of Novel Drug like Compounds for NDM-1 ResearchGate[Link]

  • Discovery of New Delhi Metallo-β-Lactamase-1(NDM-1) Inhibitors From Natural Compounds: In Silico-Based Methods ResearchGate[Link]

  • New Multitarget Inhibitor Potentiates Antimicrobial Activity of Aztreonam against Metallo-β-lactamase-Producing Pseudomonas aeruginosa Including IMP-Types ACS Publications[Link]

Sources

Safety Operating Guide

Comprehensive Safety & Disposal Protocol: Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Proper lifecycle management of complex heterocyclic compounds is a critical pillar of laboratory safety and environmental stewardship. Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate presents unique disposal challenges due to its multi-heteroatom ring structure and halogenated substituent. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Executive Summary: Compound Identity & Hazard Profile

Before initiating any experimental workflow or disposal procedure, personnel must verify the compound's physical and hazardous properties. Treat all waste as hazardous unless explicitly neutralized and validated[1].

PropertySpecification
Chemical Name Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate
CAS Number 2057406-22-9
Molecular Formula C9H7BrN2O2S
Waste Classification Halogenated Organic Waste
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2],[3]
Signal Word Warning

Mechanistic Rationale for Disposal Strategy

In laboratory waste management, understanding the causality behind segregation rules prevents catastrophic facility failures and environmental contamination.

Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate contains a carbon-bromine (C-Br) bond alongside a benzothiazole core (containing nitrogen and sulfur). If this compound is improperly incinerated at low temperatures or mixed with standard non-halogenated waste, the thermal breakdown generates hydrobromic acid (HBr) gas, sulfur oxides (SOx), and nitrogen oxides (NOx).

The Solution: Environmental Protection Agency (EPA) guidelines mandate that halogenated organic wastes undergo high-temperature thermal destruction. This requires rotary kiln incineration (>1000°C) coupled immediately with caustic scrubbing [4]. The caustic scrubber utilizes an alkaline solution to chemically neutralize the highly corrosive acidic flue gases (HBr, SOx) before they can be released as environmental exhaust[5]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of expensive halogenated waste disposal and risks inadequate thermal destruction[1].

Waste Management & Degradation Workflow

The following diagram illustrates the validated logistical and chemical pathway for processing halogenated benzothiazole derivatives from benchtop generation to final environmental exhaust.

WasteWorkflow Gen Waste Generation (Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate) Seg Waste Segregation (Halogenated Organics) Gen->Seg Identify & Label SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Store < 12 months Trans Licensed HazMat Transport (EPA/RCRA Compliant) SAA->Trans Manifest & Ship Inc Rotary Kiln Incineration (>1000°C) Trans->Inc Thermal Destruction Scrub Caustic Scrubbing (Neutralize HBr, SOx, NOx) Inc->Scrub Acidic Flue Gas Exhaust Safe Environmental Exhaust Scrub->Exhaust Clean Emission

Figure 1: End-to-end hazardous waste disposal workflow for halogenated benzothiazole derivatives.

Procedural Guidance: Step-by-Step Protocols

Protocol A: Satellite Accumulation Area (SAA) Setup & Packaging

To maintain compliance with EPA Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic and research laboratories[6], follow this strict packaging protocol:

  • Container Selection: Select a high-density polyethylene (HDPE) or heavy-duty glass waste container.

    • Causality: Never use metal containers for halogenated waste. Trace moisture can react with halogenated organics to form hydrohalic acids, leading to rapid container corrosion and structural failure[7].

  • Volume Management: Fill the waste container to a maximum of 75% capacity [8].

    • Causality: Leaving 25% headspace allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure-induced container rupture[8],[7].

  • Labeling: Immediately affix a label reading "Hazardous Waste - Halogenated Organics". Under EPA Subpart K, the exact RCRA hazardous waste code is not required during laboratory accumulation, but the chemical name and its primary hazards must be clearly associated with the container[6].

  • Segregation: Store the container in secondary containment (e.g., a chemically resistant tray) strictly isolated from non-halogenated solvents, strong oxidizers, and reducing agents[1],[7].

Protocol B: Solid Spill Response & Cleanup

In the event of a benchtop spill of the raw powder, execute the following self-validating cleanup system:

  • Assessment & PPE: Evacuate the immediate bench area. Don a lab coat, nitrile gloves, safety goggles, and a particulate respirator (N95/P100) if the spill generates airborne dust.

  • Containment: Do not use water on the solid spill.

    • Causality: Adding water can spread the contamination, increase the surface area of the hazard, and potentially initiate unwanted environmental runoff into lab drains[7].

  • Mechanical Collection: Using a static-free brush and dustpan, carefully sweep the solid powder.

    • Causality: Static-free tools prevent the accidental ignition of any nearby flammable solvent vapors in the laboratory environment.

  • Decontamination: Wipe the spill surface with a damp paper towel moistened with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a final water wipe.

  • Waste Consolidation: Place all recovered powder, contaminated absorbent materials, and disposable PPE into a designated solid halogenated hazardous waste bag[1]. Seal tightly and transfer to the SAA.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemistry Lab Waste Disposal Guidelines Source: Environmental Marketing Services URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

Sources

Mastering the Safe Handling of Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities is a daily reality. Among these, heterocyclic compounds like Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate are of significant interest. However, their unique chemical structures also necessitate a thorough understanding and implementation of robust safety protocols. This guide provides essential, experience-driven safety and handling information for this compound, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Safe Handling

The safe handling of any research chemical is built on a foundation of risk assessment and the consistent application of a multi-layered safety approach. This involves a combination of engineering controls, personal protective equipment (PPE), and established standard operating procedures.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against direct exposure. The following recommendations are based on the anticipated hazards of skin irritation, eye irritation, and respiratory tract irritation.[1][2][3]

Protection Level Equipment Purpose and Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of any fine dust or potential vapors. All handling of the solid compound should be performed within a certified chemical fume hood.[2]
Eye and Face Protection ANSI Z87.1 Compliant Safety Glasses with Side Shields or Chemical Splash Goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4]Protects against accidental splashes and airborne particles. Standard prescription glasses do not offer adequate protection.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact. Given that many chemicals can permeate gloves over time, it is good practice to double-glove when handling hazardous materials. If no permeation data is available, gloves should be changed regularly.[5][6]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling large quantities of the solid, when there is a potential for significant dust generation, or if engineering controls are insufficient.[2] Surgical masks are not a substitute as they offer little to no protection from chemical dust.[5][6]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.

  • Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials, such as strong oxidizing agents.[7]

Handling and Use
  • Work in a Fume Hood: Always handle the solid compound within a certified chemical fume hood to prevent the inhalation of dust.[2]

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: When weighing the compound, use a draft shield to minimize the dispersal of dust.

  • Avoid Contact: Take care to avoid direct contact with skin and eyes.[7]

  • Clean Up: After handling, thoroughly clean all surfaces and equipment.

The following diagram illustrates the recommended workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Fume Hood and Equipment a->b c Weigh Compound in Fume Hood b->c d Perform Experimental Procedure c->d e Decontaminate Equipment and Surfaces d->e f Dispose of Waste in Labeled Container e->f g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h

Caption: Safe Handling Workflow for Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate.

Emergency Procedures

In the event of an exposure, immediate action is crucial:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

All waste containing Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate, including contaminated consumables, should be treated as hazardous waste.

  • Segregate Waste: Collect all waste in a designated, clearly labeled, and sealed container.

  • Licensed Disposal: Dispose of the waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or in regular trash.

Conclusion

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and personal well-being.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 4-amino-3-bromobenzoate.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 2-Amino-4-methylbenzothiazole.
  • Providence College, Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • MilliporeSigma. (n.d.). Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.